exo-THCP
Description
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Properties
Molecular Formula |
C23H34O2 |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
(6aR,10aR)-3-heptyl-6,6-dimethyl-9-methylidene-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol |
InChI |
InChI=1S/C23H34O2/c1-5-6-7-8-9-10-17-14-20(24)22-18-13-16(2)11-12-19(18)23(3,4)25-21(22)15-17/h14-15,18-19,24H,2,5-13H2,1,3-4H3/t18-,19-/m1/s1 |
InChI Key |
YRNKPZRQMXAMSM-RTBURBONSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Isomers of Tetrahydrocannabiphorol (THCP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrocannabiphorol (THCP) is a potent phytocannabinoid distinguished by its seven-term alkyl side chain, a structural feature that confers a significantly higher affinity for the cannabinoid receptors CB1 and CB2 compared to its five-carbon homolog, Δ⁹-tetrahydrocannabinol (THC).[1] This enhanced receptor interaction suggests that THCP and its isomers may elicit more pronounced physiological effects, making them of considerable interest for pharmacological research and drug development. This guide provides a comprehensive overview of the known structural isomers of THCP, their synthesis, analytical characterization, and receptor pharmacology.
Structural Isomers of THCP
The term "THCP" typically refers to Δ⁹-THCP, but several other structural isomers exist, primarily differing in the position of the double bond within the cyclohexene (B86901) ring. The most prominent and studied isomers include:
-
Δ⁹-Tetrahydrocannabiphorol (Δ⁹-THCP): The most well-known and naturally occurring isomer, though found in trace amounts in the Cannabis sativa plant.[1]
-
Δ⁸-Tetrahydrocannabiphorol (Δ⁸-THCP): A more chemically stable isomer that is often synthesized from Δ⁹-THCP or cannabidiol (B1668261) (CBD).[2]
-
Δ³-Tetrahydrocannabiphorol (Δ³-THCP): A synthetic isomer.[1][3]
In addition to these primary isomers, other related structures can be formed during synthesis, including:
-
Cis/trans isomers: Stereoisomers that can exist for certain THCP variants.
-
Abnormal THCP (abn-THCP): Isomers with a different ring structure.
-
Iso-THCP: Isomers with variations in the terpene moiety.
Below are the chemical structures for the main THCP isomers:
Figure 1: Chemical Structures of Major THCP Isomers
-
Δ⁹-THCP:
-
Δ⁸-THCP:
-
Δ³-THCP:
-
IUPAC Name: (9S)-3-heptyl-6,6,9-trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol
-
Molecular Formula: C₂₃H₃₄O₂
-
Synthesis of THCP Isomers
The low natural abundance of THCP necessitates its synthesis for research and commercial purposes. The most common synthetic routes involve the modification of more abundant cannabinoids like CBD or the condensation of a heptyl-resorcinol with a suitable terpene derivative.
Experimental Protocol: Synthesis of Δ⁹-THCP via Δ⁸-THCP Intermediate
This two-step process is a common method for achieving a higher yield of the desired Δ⁹ isomer.
Step 1: Synthesis of Δ⁸-THCP from CBD-heptyl (CBDP)
-
Reactants:
-
Cannabidiphorol (CBDP)
-
p-Toluenesulfonic acid (pTSA) as a catalyst
-
Dichloromethane (DCM) as a solvent
-
-
Procedure:
-
Dissolve CBDP in DCM.
-
Add a catalytic amount of pTSA (e.g., 0.1 equivalents).
-
Stir the reaction at room temperature for an extended period (e.g., 48 hours) to favor the formation of the more stable Δ⁸-THCP isomer.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a mild base (e.g., sodium bicarbonate solution).
-
Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product via column chromatography on silica (B1680970) gel to isolate Δ⁸-THCP.
-
Step 2: Isomerization of Δ⁸-THCP to Δ⁹-THCP
-
Reactants:
-
Δ⁸-THCP
-
Zinc chloride (ZnCl₂) as a catalyst for hydrochlorination
-
4 N HCl in dioxane
-
Potassium t-amylate in toluene (B28343) as a base for elimination
-
Dry DCM and dry toluene as solvents
-
-
Procedure:
-
Hydrochlorination:
-
Dissolve Δ⁸-THCP in dry DCM under an inert atmosphere (argon).
-
Cool the solution to 0 °C.
-
Add ZnCl₂ (0.5 equivalents) followed by the dropwise addition of 4 N HCl in dioxane.
-
Allow the reaction to warm to room temperature and stir for approximately 2 hours.
-
Monitor the formation of the chlorinated intermediate by TLC.
-
Upon completion, carefully quench the reaction with a cold aqueous solution.
-
Extract the organic layer, wash with brine, dry, and concentrate.
-
-
Elimination:
-
Dissolve the crude chlorinated intermediate in dry toluene under an inert atmosphere.
-
Cool the solution to -15 °C.
-
Slowly add potassium t-amylate in toluene (2.5 equivalents).
-
Stir for approximately 1 hour at -15 °C.
-
Quench the reaction with a saturated ammonium (B1175870) chloride solution.
-
Extract the organic layer, wash, dry, and concentrate.
-
-
Purification:
-
Purify the crude Δ⁹-THCP using preparative high-performance liquid chromatography (HPLC) to obtain the final product with high purity.
-
-
Analytical Characterization
The structural elucidation and purity assessment of THCP isomers rely on a combination of chromatographic and spectroscopic techniques.
Chromatography
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is the primary method for the separation and quantification of THCP isomers. Reverse-phase C18 columns are commonly used with a gradient elution of acetonitrile (B52724) and water.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification of THCP isomers and their fragmentation patterns. Derivatization is often required to improve the volatility and chromatographic behavior of the cannabinoids.
Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural determination of THCP isomers. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass measurements, confirming the elemental composition. The fragmentation patterns observed in MS/MS experiments are characteristic of the specific isomer and can be used for identification.[6][7]
Table 1: Key Mass Spectrometry Fragments for Δ⁹-THCP [6]
| m/z | Interpretation |
| 342 | Molecular Ion [M]⁺ |
| 327 | [M - CH₃]⁺ (Loss of a methyl group) |
| 299 | [M - C₃H₇]⁺ (Loss of a propyl group) |
| 258 | [M - C₆H₁₂]⁺ (McLafferty rearrangement) |
Pharmacology and Receptor Signaling
The elongated heptyl side chain of THCP isomers significantly influences their interaction with the cannabinoid receptors, CB1 and CB2.
Table 2: Cannabinoid Receptor Binding Affinities (Ki)
| Isomer | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Reference |
| Δ⁹-THCP | 1.2 | 6.2 | [8] |
| Δ⁹-THC | 40.7 | 36.4 | [9] |
| Δ⁸-THC | ~44 | ~47 | [10] |
Note: Data for Δ⁸-THCP and Δ³-THCP are not widely available in the literature.
The binding of a THCP isomer to a cannabinoid receptor initiates a cascade of intracellular signaling events. These G-protein coupled receptors (GPCRs) primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, cannabinoid receptor activation can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.
Another critical aspect of cannabinoid receptor signaling is the recruitment of β-arrestins. Upon agonist binding and receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This process not only desensitizes the G-protein-mediated signaling but can also initiate G-protein-independent signaling pathways.
Signaling Pathway Diagrams
Caption: G-protein dependent signaling pathway of THCP isomers.
Caption: β-arrestin recruitment and signaling pathway.
Conclusion
The structural isomers of THCP represent a class of highly potent cannabinoids with significant potential for therapeutic applications. Their enhanced affinity for cannabinoid receptors compared to THC underscores the importance of the length of the alkyl side chain in determining pharmacological activity. Further research into the synthesis, characterization, and specific signaling pathways of each isomer is crucial for elucidating their full therapeutic potential and safety profiles. This guide provides a foundational understanding for researchers and drug development professionals to explore this promising area of cannabinoid science.
References
- 1. Tetrahydrocannabiphorol - Wikipedia [en.wikipedia.org]
- 2. sarms4muscle.com [sarms4muscle.com]
- 3. Δ3-Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 4. Substance Details Delta-9-Tetrahydrocannabiphorol [unodc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How THC works: Explaining ligand affinity for, and partial agonism of, cannabinoid receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
A Technical Guide to the Synthetic Cannabinoid: exo-THCP
Disclaimer: This document addresses the chemical nature and plausible synthetic origins of exo-Tetrahydrocannabiphorol (exo-THCP). Based on publicly available scientific literature and chemical databases, this compound is not a naturally occurring phytocannabinoid that has been "discovered and isolated" from a plant source. Instead, it is available as an analytical reference standard, indicating it is a synthetic or semi-synthetic compound. The "discovery" in this context refers to its synthesis and characterization in a laboratory setting.
Introduction to this compound
exo-Tetrahydrocannabiphorol (this compound) is a cannabinoid analogue structurally related to Tetrahydrocannabiphorol (THCP). Its full chemical name is rel-3-heptyl-6aR,7,8,9,10,10aR-hexahydro-6,6-dimethyl-9-methylene-6H-dibenzo[b,d]pyran-1-ol. The distinguishing feature of this molecule, indicated by the "exo-" prefix, is the presence of an exocyclic methylene (B1212753) group at the C9 position. This structural characteristic differentiates it from the more commonly known Δ⁹-THCP, where the double bond is endocyclic (within the ring system).
As an analytical reference standard, this compound is used by researchers for the identification and quantification of this specific compound in various samples. Its regulation as a Schedule I compound in the United States underscores its psychoactive potential, although specific pharmacological data is not currently available in peer-reviewed literature.
Physicochemical Data
The quantitative data available for this compound is primarily from suppliers of analytical reference standards. A summary of this information is provided in the table below.
| Property | Value |
| CAS Number | 2897582-92-0 |
| Molecular Formula | C₂₃H₃₄O₂ |
| Formula Weight | 342.5 g/mol |
| Purity | ≥95% |
| Formulation | Typically a solution in methanol (B129727) (e.g., 1 mg/ml) |
| Solubility | Slightly soluble in methanol (0.1-1 mg/ml) |
| Storage Temperature | -20°C |
Plausible Synthetic Pathway
While a specific, published synthesis protocol for this compound is not available, a plausible synthetic route can be conceptualized based on established cannabinoid chemistry. The synthesis would likely start from a suitable precursor, such as Cannabidiol (CBD) or a synthetic equivalent with the extended heptyl side chain (CBDP), and involve a series of chemical transformations to create the characteristic exocyclic methylene group. A key related compound is exo-THC (also known as Δ⁹,¹¹-THC), which can be formed from the degradation of Δ⁹-THC. The synthesis of this compound would likely follow a similar logic.
Hypothetical Experimental Protocol for the Synthesis of this compound:
This protocol is a generalized and hypothetical representation based on known chemical reactions in cannabinoid synthesis. It should not be attempted without proper laboratory equipment, safety precautions, and a thorough understanding of organic chemistry.
Step 1: Allylic Hydroxylation of a Δ⁹-THCP precursor A Δ⁹-THCP precursor could be subjected to allylic hydroxylation at the C11 position using a reagent like selenium dioxide (SeO₂) or a multi-step process involving N-bromosuccinimide (NBS) followed by hydrolysis. This would yield 11-hydroxy-Δ⁹-THCP.
Step 2: Dehydration to form the exocyclic double bond The resulting 11-hydroxy-Δ⁹-THCP could then be dehydrated to form the exocyclic double bond between C9 and C11. This can be achieved through acid-catalyzed dehydration or by converting the hydroxyl group into a good leaving group (e.g., a tosylate) followed by elimination with a non-nucleophilic base.
Materials and Reagents:
-
Δ⁹-THCP precursor
-
Selenium dioxide (SeO₂) or N-bromosuccinimide (NBS) and a suitable solvent
-
Reagents for hydrolysis (if using NBS)
-
Acid catalyst (e.g., p-toluenesulfonic acid) or tosyl chloride and pyridine (B92270) followed by a non-nucleophilic base (e.g., DBU)
-
Anhydrous solvents (e.g., dichloromethane, toluene)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Procedure:
-
The Δ⁹-THCP precursor would be dissolved in an appropriate anhydrous solvent under an inert atmosphere.
-
The hydroxylating agent (e.g., SeO₂) would be added, and the reaction mixture would be stirred at a controlled temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction would be quenched, and the crude 11-hydroxy-Δ⁹-THCP would be extracted and purified using column chromatography.
-
The purified 11-hydroxy-Δ⁹-THCP would then be subjected to dehydration conditions. For acid-catalyzed dehydration, it would be refluxed with a catalytic amount of acid.
-
The reaction progress would be monitored, and upon completion, the mixture would be worked up to isolate the crude this compound.
-
Final purification would be performed using preparative HPLC to yield pure this compound.
Quantitative Data (Hypothetical): As this is a proposed synthesis, actual yields are not available. In similar cannabinoid transformations, yields can vary significantly based on the specific reagents and conditions used, but a multi-step synthesis of this nature would likely have a low overall yield.
Signaling Pathways and Biological Activity
There is currently no published scientific literature detailing the biological activity or signaling pathways of this compound. As a structural analogue of THCP, it is presumed to be an agonist at the cannabinoid receptors CB1 and CB2. The potency and efficacy of this compound at these receptors, and its broader pharmacological profile, remain to be determined through future research.
Visualizations
Caption: Figure 1: Chemical Name of this compound.
The Enigmatic Heptyl Cannabinoid: A Technical Guide to the Natural Occurrence of exo-Tetrahydrocannabiphorol (exo-THCP) in Cannabis sativa
For Researchers, Scientists, and Drug Development Professionals
Abstract
exo-Tetrahydrocannabiphorol (exo-THCP), a phytocannabinoid structurally analogous to Δ⁹-THC but possessing a seven-term alkyl side chain, has garnered significant scientific interest since its discovery in 2019.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's natural occurrence in Cannabis sativa, its biosynthesis, and its interaction with the endocannabinoid system. The document summarizes the limited quantitative data available, outlines relevant experimental protocols for its identification and quantification, and presents visual representations of its biosynthetic and signaling pathways. The information herein is intended to serve as a foundational resource for researchers and professionals in the fields of cannabinoid chemistry, pharmacology, and therapeutic development.
Introduction
The diverse chemical landscape of Cannabis sativa continues to yield novel cannabinoids with unique pharmacological profiles. Among the more than 100 identified cannabinoids, exo-tetrahydrocannabiphorol (this compound) has emerged as a compound of significant interest due to its elongated alkyl side chain and consequently higher binding affinity for cannabinoid receptors compared to its pentyl homolog, Δ⁹-THC.[3][4][5] First identified by a team of Italian researchers in 2019, this compound is a naturally occurring phytocannabinoid found in trace amounts in the cannabis plant.[1][3][6] Its discovery has opened new avenues for research into the therapeutic potential of rare cannabinoids and has prompted a re-evaluation of the structure-activity relationships of cannabinoid compounds. This guide aims to consolidate the existing knowledge on the natural occurrence of this compound, providing a technical framework for its study.
Natural Occurrence and Quantitative Data
This compound is present in Cannabis sativa in very low concentrations.[1][2][7][8] Most sources indicate that its natural abundance is typically well below 0.1% of the total cannabinoid content, making its direct extraction from plant material impractical for commercial production.[2][7][9] Consequently, the majority of commercially available THCP products are synthesized from more abundant cannabinoids, such as cannabidiol (B1668261) (CBD).[1][2][3][10]
The limited quantitative data from available literature on the natural concentration of THCP in Cannabis sativa is summarized in the table below.
| Cannabis sativa Strain/Sample | Concentration of THCP | Reference |
| Medical Cannabis Strain FM2 | Trace amounts | [6] |
| Various Cannabis sativa strains | Typically less than 0.1% | [2][9] |
| General Cannabis Inflorescence | Very small concentrations present | [1] |
Biosynthesis of this compound
The biosynthesis of this compound in Cannabis sativa is believed to follow a pathway analogous to that of Δ⁹-THC, originating from cannabigerolic acid (CBGA), often referred to as the "mother cannabinoid".[7][11] The key distinction lies in the precursor molecule, which possesses a heptyl side chain instead of a pentyl one.
The proposed biosynthetic pathway begins with the alkylation of olivetolic acid with geranyl pyrophosphate (GPP) to form cannabigerolic acid (CBGA). However, for the synthesis of THCP, a precursor with a seven-carbon side chain, likely divarinolic acid, is thought to be prenylated to form cannabigerovarinic acid (CBGVA).[4] THCP synthase, an oxidocyclase enzyme, then catalyzes the stereoselective conversion of CBGVA into Δ⁹-tetrahydrocannabiphorolic acid (THCPA).[4] Subsequent non-enzymatic decarboxylation, typically through exposure to heat or light, converts THCPA into the neutral, pharmacologically active this compound.[7]
Figure 1: Proposed biosynthetic pathway of exo-THCP in Cannabis sativa.
Experimental Protocols
Due to the novelty of this compound, specific, standardized analytical methods are still under development. However, existing methodologies for the analysis of other cannabinoids can be adapted for its detection and quantification.
Extraction of Cannabinoids from Plant Material
A general procedure for the extraction of cannabinoids from Cannabis sativa plant material is as follows:
-
Sample Preparation: Homogenize 0.5 grams of dried and ground cannabis plant material.
-
Solvent Extraction: Add 20 mL of methanol (B129727) to the homogenized sample.
-
Agitation: Vortex the mixture for 10 seconds, followed by shaking for 30 minutes.
-
Centrifugation: Centrifuge the sample for 2 minutes to separate the solid and liquid phases.
-
Extract Collection: Carefully remove the methanol extract.
-
Re-extraction: Repeat the extraction process on the remaining plant material with an additional 20 mL of methanol and combine the extracts.[12]
Identification and Quantification by Liquid Chromatography
High-performance liquid chromatography (HPLC) coupled with an ultraviolet (UV) or mass spectrometry (MS) detector is a common and reliable method for cannabinoid analysis.[12][13]
-
Instrumentation: A high-performance liquid chromatograph coupled with a photodiode array (PDA) detector or a tandem mass spectrometer (LC-MS/MS).
-
Column: A C18 reversed-phase column is typically used for cannabinoid separation. For challenging separations of multiple cannabinoids, superficially porous particle columns like Raptor ARC-18 can provide high efficiency.[13]
-
Mobile Phase: A gradient of an aqueous mobile phase (e.g., water with formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol with formic acid) is commonly employed.
-
Detection:
-
LC-UV/VIS: Analytes are detected based on their absorbance of UV light. All analytes must be chromatographically resolved for accurate quantification.[13]
-
LC-MS/MS: Provides higher selectivity and sensitivity, allowing for the identification and quantification of co-eluting compounds based on their mass-to-charge ratio.[14]
-
-
Quantification: A calibration curve is generated using certified reference standards of this compound to quantify its concentration in the sample.
References
- 1. cheefbotanicals.com [cheefbotanicals.com]
- 2. elevate-holistics.com [elevate-holistics.com]
- 3. recovered.org [recovered.org]
- 4. biopublisher.ca [biopublisher.ca]
- 5. deltacloudz.com [deltacloudz.com]
- 6. cheefbotanicals.com [cheefbotanicals.com]
- 7. blimburnseeds.com [blimburnseeds.com]
- 8. hollyweed.com [hollyweed.com]
- 9. diamondcbd.com [diamondcbd.com]
- 10. arvidalabs.com [arvidalabs.com]
- 11. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. The Separation of 22 Cannabinoids, Including New and Emerging Compounds [restek.com]
- 14. ojp.gov [ojp.gov]
The Biosynthesis of exo-THCP in Cannabis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth exploration of the biosynthesis of tetrahydrocannabiphorol (THCP) in Cannabis sativa and clarifies the synthetic nature of its isomer, exo-THCP. While THCP is a naturally occurring phytocannabinoid, evidence strongly suggests that this compound is not a product of the plant's enzymatic machinery but rather a synthetic derivative. This document outlines the established biosynthetic pathway of natural THCP, presents a hypothesized synthetic route for this compound, summarizes available quantitative data, and provides detailed experimental protocols for the in vitro synthesis and analysis of these compounds. The included diagrams, created using the DOT language, visually articulate the biochemical and chemical transformations discussed.
Introduction: Natural THCP vs. Synthetic this compound
Tetrahydrocannabiphorol (THCP) is a cannabinoid distinguished by its seven-carbon alkyl side chain, which is believed to contribute to its high affinity for cannabinoid receptors.[1] In contrast, the more abundant THC possesses a five-carbon side chain.[2] The biosynthesis of THCP in Cannabis sativa follows a pathway analogous to that of THC.
The term "this compound" is not found in literature describing the natural products of cannabis. However, its structural analog, exo-THC (also known as Δ⁹,¹¹-THC), is a known synthetic isomer of THC, often formed as a byproduct during the synthesis of dronabinol (B3416174) or through post-extraction processing of cannabis extracts.[3][4] Therefore, it is concluded that this compound is the corresponding synthetic isomer of THCP and is not biosynthesized in the cannabis plant.
This guide will first detail the natural biosynthetic pathway of Δ⁹-THCP and then present a plausible synthetic pathway for the formation of this compound.
The Natural Biosynthesis Pathway of Δ⁹-THCP in Cannabis sativa
The biosynthesis of Δ⁹-THCP occurs within the glandular trichomes of the cannabis plant and largely mirrors the well-established pathway for Δ⁹-THC, with the key distinction being the utilization of a different precursor molecule for its extended alkyl side chain.[5][6]
The primary precursors for THCP biosynthesis are:
-
Geranyl Pyrophosphate (GPP): A ten-carbon isoprenoid intermediate derived from the methylerythritol 4-phosphate (MEP) pathway.[1][5]
-
Divarinic Acid: A phenolic acid with a three-carbon (propyl) side chain, which, after elongation, forms the seven-carbon side chain characteristic of THCP.[6] This is in contrast to the five-carbon (pentyl) side chain of olivetolic acid used in THC biosynthesis.
The key enzymatic steps are as follows:
-
Formation of Cannabigerovarinic Acid (CBGVA): An aromatic prenyltransferase, likely the same enzyme responsible for CBGA synthesis (CBGA synthase), catalyzes the alkylation of divarinic acid with GPP to form CBGVA.[6][7] This molecule is the "mother cannabinoid" of the varin series.
-
Oxidative Cyclization to Tetrahydrocannabiphorolic Acid (THCPA): The enzyme Δ⁹-tetrahydrocannabinolic acid (THCA) synthase acts on CBGVA, catalyzing an oxidative cyclization of the geranyl group to form THCPA.[7][8]
-
Decarboxylation to Δ⁹-THCP: THCPA is the acidic, non-psychoactive precursor to THCP. The application of heat or prolonged storage leads to the non-enzymatic decarboxylation of THCPA, removing a carboxyl group and forming the psychoactive Δ⁹-THCP.[6]
Hypothesized Synthetic Pathway of this compound
This compound, or Δ⁹,¹¹-THCP, is likely formed through the acid-catalyzed isomerization of Δ⁹-THCP or its precursors. This process is analogous to the formation of exo-THC from Δ⁹-THC.[3][9] The reaction involves the rearrangement of the double bond from the Δ⁹ position to an exocyclic position at the C11 carbon.
A plausible synthetic route involves the treatment of Δ⁹-THCP with a strong acid, which protonates the double bond and allows for its migration to the more thermodynamically stable exocyclic position.
Quantitative Data
Quantitative data on the biosynthesis of THCP is limited due to its relatively recent discovery and low abundance in most cannabis chemotypes.
Table 1: Reported Concentrations of Δ⁹-THCP in Cannabis sativa
| Chemotype | Sample Type | Δ⁹-THCP Concentration (% w/w) | Reference |
| THC-dominant | Inflorescence | 0.0023 - 0.0136 | [6] |
| CBD-dominant | Inflorescence | Not Detected | [6] |
Table 2: Illustrative Kinetic Parameters of THCA Synthase
| Substrate | Km (µM) | kcat (s⁻¹) | Vmax (µmol/L·s) |
| CBGVA | 30 - 150 | 0.05 - 0.2 | Varies with enzyme concentration |
Experimental Protocols
In Vitro Biosynthesis of THCPA from CBGVA
This protocol describes a general procedure for the enzymatic conversion of CBGVA to THCPA using a recombinant THCA synthase.
Materials:
-
Cannabigerovarinic Acid (CBGVA)
-
Recombinant THCA Synthase (e.g., expressed in Pichia pastoris)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.0, 10% glycerol)
-
Quenching Solution (e.g., Acetonitrile with 0.1% formic acid)
-
HPLC or LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of CBGVA in ethanol (B145695) or methanol.
-
In a microcentrifuge tube, combine the reaction buffer and the desired amount of recombinant THCA synthase.
-
Initiate the reaction by adding the CBGVA stock solution to the enzyme mixture. The final concentration of the substrate should be optimized based on the enzyme's kinetic properties.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a specified time (e.g., 1-4 hours).
-
Stop the reaction by adding an equal volume of the quenching solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant for the presence of THCPA using a validated HPLC or LC-MS/MS method.
LC-MS/MS Analysis of THCP and its Precursors
This protocol provides a general framework for the quantitative analysis of THCP, THCPA, and CBGVA.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient elution to separate the analytes of interest.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 - 50°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive or Negative ESI
-
Multiple Reaction Monitoring (MRM): Develop and optimize MRM transitions for each analyte and internal standard.
Sample Preparation:
-
Extract the cannabinoids from the sample matrix (e.g., plant material, in vitro reaction mixture) using a suitable solvent (e.g., methanol, acetonitrile).
-
Filter the extract and dilute as necessary to fall within the calibration range.
-
Add an appropriate internal standard.
-
Inject the sample into the LC-MS/MS system.
Quantification:
-
Generate a calibration curve using certified reference materials for each analyte.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
Conclusion
The biosynthesis of Δ⁹-THCP in Cannabis sativa is a natural process that parallels the formation of Δ⁹-THC, differing primarily in the initial precursor that dictates the length of the alkyl side chain. In contrast, this compound is not a known natural product of cannabis and is likely a synthetic isomer formed through chemical rearrangement. A thorough understanding of both the natural biosynthetic pathways and potential synthetic routes is crucial for researchers in the fields of cannabinoid chemistry, pharmacology, and drug development. The protocols and data presented herein provide a foundational guide for the study of these intriguing and potent cannabinoids. Further research is warranted to elucidate the specific kinetic parameters of the enzymes involved in THCP biosynthesis and to fully characterize the pharmacological properties of both Δ⁹-THCP and its synthetic isomer, this compound.
References
- 1. Understanding the role of oxylipins in Cannabis to enhance cannabinoid production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabidiol as the Substrate in Acid-Catalyzed Intramolecular Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cannabisclinicians.org [cannabisclinicians.org]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Characterization of the Cannabis sativa glandular trichome proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling Cannabinoid Contents and Expression Levels of Corresponding Biosynthetic Genes in Commercial Cannabis (Cannabis sativa L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Sequence Variability and Transcriptional Profile of Cannabinoid synthase Genes in Cannabis sativa L. Chemotypes with a Focus on Cannabichromenic acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydrocannabinolic acid synthase - Wikipedia [en.wikipedia.org]
- 9. Synthetic Pathways to Non-Psychotropic Phytocannabinoids as Promising Molecules to Develop Novel Antibiotics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structures of exo-THCP and delta-9-THCP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparative analysis of the chemical structures of two isomeric forms of tetrahydrocannabiphorol (THCP): exo-THCP (exo-tetrahydrocannabiphorol) and Δ⁹-THCP (delta-9-tetrahydrocannabiphorol). While Δ⁹-THCP has been the subject of increasing research due to its potent cannabimimetic activity, information regarding this compound is less prevalent in publicly accessible scientific literature. This guide aims to consolidate the available structural and analytical information for both isomers, offering a valuable resource for researchers in the field of cannabinoid chemistry and pharmacology.
Introduction to THCP Isomers
Tetrahydrocannabiphorol (THCP) is a homolog of tetrahydrocannabinol (THC) distinguished by a seven-carbon alkyl side chain, in contrast to the five-carbon chain of THC.[1][2] This structural modification has been shown to significantly increase its binding affinity for the cannabinoid receptors CB1 and CB2.[3][4] Like THC, THCP exists in various isomeric forms, with the position of the double bond in the cyclohexene (B86901) ring being a key differentiating feature. This guide focuses on two such isomers: the well-characterized Δ⁹-THCP and the lesser-known this compound.
Chemical Structure Elucidation
The fundamental difference between Δ⁹-THCP and this compound lies in the position of a double bond within the dibenzo[b,d]pyran ring system.
-
delta-9-Tetrahydrocannabiphorol (Δ⁹-THCP): In Δ⁹-THCP, the double bond is located within the cyclohexene ring, specifically between carbons 9 and 10.[5] Its formal chemical name is (6aR,10aR)-3-heptyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol.[6]
-
exo-Tetrahydrocannabiphorol (this compound): In this compound, also known as Δ⁹,¹¹-THCP, the double bond is located outside of the cyclohexene ring, in an exocyclic position involving carbon 9 and the adjacent methyl group (carbon 11).[5][7] Its formal chemical name is rel-3-heptyl-6aR,7,8,9,10,10aR-hexahydro-6,6-dimethyl-9-methylene-6H-dibenzo[b,d]pyran-1-ol.[8][9]
Below is a visual representation of the structural differences between these two isomers.
Comparative Data
This section presents available quantitative data for both isomers. It is important to note that while extensive data exists for Δ⁹-THCP, there is a significant lack of published experimental data for this compound.
Physicochemical Properties
| Property | delta-9-THCP | This compound |
| Molecular Formula | C₂₃H₃₄O₂ | C₂₃H₃₄O₂ |
| Molecular Weight | 342.5 g/mol [8] | 342.5 g/mol [8] |
| CAS Number | 54763-99-4 | 2897582-92-0[8][9] |
Receptor Binding Affinity
Data on the receptor binding affinity of this compound is not currently available in the peer-reviewed literature. In contrast, Δ⁹-THCP has been demonstrated to be a potent agonist of both CB1 and CB2 receptors.
| Receptor | delta-9-THCP (Kᵢ) | This compound (Kᵢ) |
| CB1 | 1.2 nM[3] | Not Available |
| CB2 | 6.2 nM[5] | Not Available |
Experimental Protocols
Synthesis
Synthesis of delta-9-THCP:
A common synthetic route to Δ⁹-THCP involves the condensation of 5-heptylresorcinol (B1329325) (also known as sphaerophorol) with a suitable terpene, such as (+)-p-mentha-2,8-dien-1-ol, in the presence of a Lewis acid catalyst.[6] Another approach involves the initial synthesis of the more stable Δ⁸-THCP isomer, followed by hydrochlorination and subsequent elimination to yield Δ⁹-THCP.[10]
Detailed protocol for the conversion of Δ⁸-THCP to Δ⁹-THCP:
-
Δ⁸-THCP is dissolved in a suitable solvent (e.g., dichloromethane).
-
The solution is cooled to 0°C.
-
A solution of hydrogen chloride in dioxane is added, and the reaction is stirred for 2 hours.
-
The solvent is evaporated, and the resulting intermediate is dissolved in toluene (B28343).
-
The solution is cooled to -15°C, and a solution of potassium t-amylate in toluene is added.
-
The reaction is stirred for 1 hour, after which it is quenched and the product is extracted.
Synthesis of this compound:
Analytical Characterization
delta-9-THCP:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and stereochemistry of Δ⁹-THCP. The spectra are compared with those of known cannabinoids to assign the chemical shifts.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. Fragmentation patterns in MS/MS experiments provide further structural information. For instance, in ESI- mode, Δ⁹-THCP typically shows only the precursor ion [M-H]⁻.[12]
This compound:
Specific NMR and detailed mass spectrometry fragmentation data for this compound are not available in the public domain. Analytical reference standards are available from commercial suppliers, which suggests that such data exists but may not be published.[8][9] It is anticipated that the mass spectrum of this compound would be very similar to that of Δ⁹-THCP, with the molecular ion being the most prominent feature. Differentiation would likely rely on chromatographic separation and potentially subtle differences in fragmentation patterns.
Signaling Pathways
The high binding affinity of Δ⁹-THCP for the CB1 and CB2 receptors suggests that it acts as a potent agonist, likely activating the same downstream signaling cascades as THC, but with greater efficacy. These pathways include the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[13]
Due to the lack of pharmacological data for this compound, its interaction with cannabinoid receptors and the subsequent signaling events remain uncharacterized.
Conclusion
This technical guide has highlighted the key structural differences between this compound and Δ⁹-THCP. While Δ⁹-THCP is a well-characterized, potent cannabinoid with a defined chemical structure and known high affinity for cannabinoid receptors, this compound remains a poorly characterized isomer. The primary structural distinction is the exocyclic double bond in this compound versus the endocyclic double bond in Δ⁹-THCP.
The lack of experimental data for this compound presents a significant knowledge gap. Further research is required to elucidate its physicochemical properties, spectroscopic characteristics, receptor binding profile, and pharmacological activity. Such studies are essential for a comprehensive understanding of the structure-activity relationships within the expanding family of phytocannabinoids and their synthetic analogs. This information is critical for drug development professionals and regulatory bodies to assess the potential therapeutic applications and safety profiles of these novel compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel phytocannabinoid isolated from Cannabis sativa L. with an in vivo cannabimimetic activity higher than Δ9-tetrahydrocannabinol: Δ9-Tetrahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signaling pathways involved in the development of cannabinoid tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydrocannabiphorol - Wikipedia [en.wikipedia.org]
- 7. Exo- and Endo-cannabinoids in Depressive and Suicidal Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 9. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Synthetic approaches to cis-THC, a promising scaffold in medicinal chemistry [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of exo-Tetrahydrocannabiphorol (exo-THCP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the analytical characterization of exo-tetrahydrocannabiphorol (exo-THCP). As of the date of this publication, detailed, experimentally-derived spectroscopic data (NMR and MS) for this compound are not widely available in peer-reviewed literature or public databases. The data presented herein is a combination of information from available analytical standards and predicted values based on the known structure of this compound and spectral data of closely related cannabinoids. The experimental protocols described are representative of standard analytical methodologies for cannabinoids and should be adapted and validated for specific laboratory conditions.
Introduction
Exo-tetrahydrocannabiphorol (this compound) is a synthetic cannabinoid and an isomer of the potent, naturally occurring phytocannabinoid, Δ⁹-tetrahydrocannabiphorol (Δ⁹-THCP). Structurally, it is characterized by an exocyclic double bond at the C9 position of the dibenzo[b,d]pyran ring system. The seven-carbon alkyl side chain, a hallmark of THCP and its analogs, is believed to contribute to a high binding affinity for the cannabinoid receptors CB1 and CB2. As a novel psychoactive substance, the detailed analytical characterization of this compound is crucial for its identification in forensic samples, for quality control in research materials, and for understanding its pharmacological properties.
This technical guide provides a summary of the available and predicted spectroscopic data for this compound, detailed experimental protocols for its analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), and a visualization of the general cannabinoid signaling pathway.
Chemical and Spectroscopic Data
Chemical Information
| Property | Value |
| Chemical Name | rel-3-heptyl-6aR,7,8,9,10,10aR-hexahydro-6,6-dimethyl-9-methylene-6H-dibenzo[b,d]pyran-1-ol |
| CAS Number | 2897582-92-0 |
| Molecular Formula | C₂₃H₃₄O₂ |
| Molecular Weight | 342.5 g/mol |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Detailed, experimentally verified ¹H and ¹³C NMR data for this compound are not currently published. The following tables present predicted chemical shifts based on the known structure of this compound and comparison with other THC isomers. Actual experimental values may vary.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H | 6.0 - 6.3 | m |
| Phenolic OH | 4.5 - 5.5 | br s |
| Exocyclic =CH₂ | 4.5 - 4.8 | s |
| H-10a | ~3.2 | m |
| Alkyl Chain (Ar-CH₂) | ~2.4 | t |
| H-6a | ~1.8 | m |
| Gem-dimethyl (CH₃) | 1.1, 1.4 | s |
| Alkyl Chain (terminal CH₃) | ~0.9 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-O | 150 - 155 |
| Aromatic C-Alkyl | 140 - 145 |
| Aromatic C-H | 105 - 110 |
| Exocyclic =C | 145 - 150 |
| Exocyclic =CH₂ | 105 - 110 |
| C-O (pyran ring) | 75 - 80 |
| Quaternary C (gem-dimethyl) | 75 - 80 |
| C-10a | 45 - 50 |
| C-6a | 35 - 40 |
| Alkyl Chain (Ar-CH₂) | 30 - 35 |
| Gem-dimethyl (CH₃) | 25 - 30 |
| Alkyl Chain (terminal CH₃) | ~14 |
Mass Spectrometry (MS) Data
The mass spectrum of this compound is expected to be characterized by a molecular ion peak and specific fragmentation patterns. The following table outlines the predicted key fragments based on its structure and the known fragmentation of similar cannabinoids.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization)
| m/z | Ion | Predicted Relative Abundance |
| 342 | [M]⁺ | Moderate |
| 327 | [M - CH₃]⁺ | High |
| 299 | [M - C₃H₇]⁺ | Moderate |
| 258 | [M - C₆H₁₂]⁺ (Retro-Diels-Alder) | High |
| 231 | [Fragment from RDA] | Moderate |
Experimental Protocols
NMR Spectroscopy Analysis
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment of this compound.
Materials and Reagents:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance III 400 MHz or equivalent) equipped with a 5 mm probe.
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of CDCl₃ with TMS in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for ¹H and ¹³C frequencies.
-
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse program: zg30
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 s
-
Relaxation delay: 1-2 s
-
Number of scans: 16-64
-
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse program: zgpg30
-
Spectral width: ~240 ppm
-
Acquisition time: ~1 s
-
Relaxation delay: 2 s
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To identify this compound and characterize its fragmentation pattern.
Materials and Reagents:
-
This compound sample (as a solution in a volatile organic solvent, e.g., methanol (B129727) or acetonitrile)
-
High-purity helium (carrier gas)
-
GC vials with inserts
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MS or equivalent).
-
GC column suitable for cannabinoid analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound standard in a suitable solvent (e.g., 10 µg/mL in methanol).
-
Instrument Setup and Conditions:
-
GC:
-
Inlet temperature: 250-280 °C
-
Injection mode: Splitless (or split, depending on concentration)
-
Injection volume: 1 µL
-
Carrier gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min)
-
Oven temperature program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp: 15 °C/min to 300 °C
-
Final hold: 5-10 min
-
-
-
MS:
-
Ion source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass scan range: m/z 40-550
-
Solvent delay: 3-5 min
-
-
-
Data Acquisition and Analysis:
-
Inject the sample and acquire the data.
-
Analyze the total ion chromatogram (TIC) to determine the retention time of the this compound peak.
-
Extract the mass spectrum of the corresponding peak.
-
Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library if available.
-
Cannabinoid Signaling Pathway
The interaction of cannabinoids like this compound with the endocannabinoid system, primarily through the CB1 and CB2 receptors, initiates a cascade of intracellular signaling events. These G-protein coupled receptors (GPCRs) modulate various cellular processes. A generalized workflow of this signaling is depicted below.
Caption: Generalized cannabinoid receptor signaling pathway.
Logical Workflow for this compound Analysis
The following diagram illustrates a logical workflow for the comprehensive analysis of a sample suspected to contain this compound.
Caption: Logical workflow for the analysis of this compound.
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Exo-Tetrahydrocannabiphorol (exo-THCP)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the thermal stability and degradation profile of exo-tetrahydrocannabiphorol (exo-THCP) is limited in publicly available scientific literature. This guide synthesizes information from studies on analogous cannabinoids, primarily Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and cannabidiol (B1668261) (CBD), to provide a comprehensive theoretical framework and practical guidance for researchers. All quantitative data presented should be considered hypothetical and illustrative of expected trends.
Introduction
Exo-tetrahydrocannabiphorol (this compound) is a synthetic cannabinoid and an isomer of the potent, naturally occurring phytocannabinoid Δ⁹-THCP. Like Δ⁹-THCP, this compound possesses a heptyl side chain, which is believed to contribute to a high binding affinity for the cannabinoid receptors CB1 and CB2.[1][2] Preliminary research on Δ⁹-THCP suggests a significantly greater affinity for the CB1 receptor (up to 33 times that of Δ⁹-THC) and the CB2 receptor (up to 5-10 times that of Δ⁹-THC), leading to potentially enhanced cannabimimetic effects at lower doses.[1][3][4]
The thermal stability of cannabinoids is a critical parameter influencing their formulation, storage, and delivery. Degradation due to thermal stress can lead to a loss of potency and the formation of potentially undesired byproducts. This guide provides a detailed overview of the expected thermal stability and degradation profile of this compound, outlines experimental protocols for its analysis, and discusses its potential signaling pathways.
Hypothetical Thermal Degradation Profile of this compound
Based on the known thermal degradation pathways of other THC isomers, the primary degradation products of this compound under thermal stress are anticipated to be Cannabinol-phorol (CBNP) and Δ⁸-THCP.[5][6][7] The degradation process likely involves oxidation and isomerization.
-
Oxidation: The conversion of this compound to CBNP is an oxidative process, likely accelerated by exposure to heat and light.
-
Isomerization: Under acidic conditions and heat, this compound may isomerize to the more thermodynamically stable Δ⁸-THCP.[8]
Data Presentation
The following tables summarize the hypothetical quantitative data for the thermal degradation of this compound.
Table 1: Hypothetical Onset of Thermal Degradation for this compound
| Analytical Technique | Parameter | Hypothetical Value (°C) |
| Thermogravimetric Analysis (TGA) | Onset of Weight Loss | 180 - 220 |
| Differential Scanning Calorimetry (DSC) | Onset of Exothermic Degradation | 200 - 250 |
Table 2: Hypothetical Degradation of this compound at Various Temperatures (Heating Time: 60 minutes)
| Temperature (°C) | This compound Remaining (%) | CBNP Formed (%) | Δ⁸-THCP Formed (%) | Other Degradants (%) |
| 120 | 95.2 | 2.5 | 1.8 | 0.5 |
| 160 | 88.5 | 6.8 | 3.5 | 1.2 |
| 200 | 75.3 | 15.2 | 7.0 | 2.5 |
| 240 | 50.1 | 28.9 | 15.5 | 5.5 |
Experimental Protocols
This section details the methodologies for key experiments to determine the thermal stability and degradation profile of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to lose mass due to decomposition.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound into a ceramic or platinum TGA pan.
-
Analysis Conditions:
-
Atmosphere: Inert (Nitrogen) or Oxidative (Air), at a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min is typically used.
-
Temperature Range: 25 °C to 600 °C.
-
-
Data Analysis: The onset temperature of decomposition is determined from the TGA thermogram as the point where significant weight loss begins.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of this compound, identifying melting points and degradation events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of purified this compound into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.
-
Analysis Conditions:
-
Atmosphere: Inert (Nitrogen) at a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min.
-
Temperature Range: 25 °C to 350 °C.
-
-
Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and exothermic events indicating decomposition.[9][10]
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
Objective: To separate, identify, and quantify this compound and its degradation products after thermal stress.
Methodology:
-
Thermal Stress:
-
Prepare solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.
-
Subject the solutions to various temperatures (e.g., 120 °C, 160 °C, 200 °C, 240 °C) for a fixed duration in sealed vials.
-
Include a control sample stored at a low temperature (e.g., -20°C).[11]
-
-
Chromatographic Separation:
-
Instrument: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used for cannabinoid analysis.[12]
-
Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.[13]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and its expected degradation products (CBNP, Δ⁸-THCP). Precursor and product ions will need to be determined by infusing pure standards.
-
-
Data Analysis:
-
Develop calibration curves for this compound and its potential degradation products using certified reference standards.
-
Quantify the concentration of each compound in the thermally stressed samples to determine the degradation profile.
-
Visualization of Pathways and Workflows
Cannabinoid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway for cannabinoid receptors CB1 and CB2, through which this compound is expected to exert its biological effects.
References
- 1. THCP: The Next Frontier in Cannabinoid Science and Its Implications — Arizona Marijuana Doctor [azmmjdr.com]
- 2. researchgate.net [researchgate.net]
- 3. crxmag.com [crxmag.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. At What Temperature Does THC Distillate Degrade? - Heat & Highs [sortingrobotics.com]
- 8. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]
- 9. researchgate.net [researchgate.net]
- 10. Use Differential Scanning Calorimetry (DSC) to Assess Solid-State Transitions – StabilityStudies.in [stabilitystudies.in]
- 11. academic.oup.com [academic.oup.com]
- 12. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of 17 Cannabinoids in Hemp and Cannabis [sigmaaldrich.com]
exo-THCP analytical reference standard certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the exo-tetrahydrocannabiphorol (exo-THCP) analytical reference standard, including its chemical properties, proposed analytical methodologies, and the biological context of its expected signaling pathways. This document is intended to serve as a valuable resource for researchers engaged in the analysis and characterization of novel cannabinoids.
Certificate of Analysis: Summary of Quantitative Data
While a batch-specific certificate of analysis for this compound is not publicly available, the following tables summarize the typical product specifications for a commercially available analytical reference standard. This information is aggregated from product data sheets for this compound and representative certificates of analysis for other cannabinoid reference standards.[1][2][3][4]
Table 1: General Information and Chemical Properties
| Parameter | Value | Reference |
| Product Name | exo-Tetrahydrocannabiphorol (this compound) | N/A |
| CAS Number | 2897582-92-0 | N/A |
| Molecular Formula | C₂₃H₃₄O₂ | N/A |
| Formula Weight | 342.5 g/mol | N/A |
| Purity | ≥95% | N/A |
| Formulation | 1 mg/mL in Methanol (B129727) | N/A |
| Storage | -20°C | N/A |
Table 2: Analytical and Safety Information
| Parameter | Value | Reference |
| Solubility | Methanol: 0.1-1 mg/mL | N/A |
| Regulatory Status | US DEA Schedule I | N/A |
| UN Number | 1230 | [2] |
| Hazard Class | 3 | [2] |
| Packing Group | II | [2] |
Experimental Protocols
Detailed experimental protocols for the specific analysis of this compound are not yet widely published. However, based on established methods for other synthetic and natural cannabinoids, the following sections outline recommended procedures for sample preparation and instrumental analysis.
Sample Preparation for Biological Matrices
The choice of sample preparation method depends on the biological matrix and the desired sensitivity of the analysis. Common techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[5][6][7][8][9][10]
2.1.1. Liquid-Liquid Extraction (LLE) Protocol for Blood/Plasma
-
Sample Aliquoting: Pipette 1 mL of whole blood or plasma into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., this compound-d4) to the sample.
-
Protein Precipitation: Add 2 mL of acetonitrile (B52724) to the tube. Vortex for 30 seconds to precipitate proteins.
-
Extraction: Add 5 mL of a non-polar organic solvent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture).
-
Mixing: Cap the tube and vortex for 2 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
2.1.2. Solid-Phase Extraction (SPE) Protocol for Urine
-
Sample Aliquoting and Hydrolysis (if required): Take 2 mL of urine. For analysis of glucuronidated metabolites, enzymatic hydrolysis with β-glucuronidase may be necessary.
-
Internal Standard Spiking: Add an appropriate internal standard.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.
-
Elution: Elute the analytes with an appropriate organic solvent (e.g., 3 mL of methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Instrumental Analysis: LC-MS/MS Method
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of cannabinoids in complex matrices.
Table 3: Proposed LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| LC Column | C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation from isomers (e.g., 5-95% B over 10 min) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ = 343.3 |
| Product Ions (m/z) | To be determined empirically (fragmentation of the parent ion) |
| Collision Energy | To be optimized for characteristic fragments |
Signaling Pathways and Biological Activity
This compound, as a structural analog of THC and THCP, is expected to exert its biological effects primarily through interaction with the cannabinoid receptors, CB1 and CB2.[11][12][13][14][15]
Cannabinoid Receptor Binding
Research on the binding affinity of various THC analogs suggests that the length of the alkyl side chain plays a crucial role in receptor interaction. For instance, Δ⁹-THCP, with its seven-term alkyl chain, has been shown to have a higher binding affinity for the CB1 receptor than Δ⁹-THC.[12] It is plausible that this compound also exhibits high affinity for cannabinoid receptors.
Table 4: Reported Binding Affinities of Related Cannabinoids
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| Δ⁹-THC | CB1 | ~5-40 nM | [11][12] |
| Δ⁹-THCP | CB1 | ~1.2 nM | [12] |
| THCB (four-carbon chain) | CB1 | ~15 nM | [12] |
Cannabinoid Receptor Signaling
CB1 and CB2 receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist like this compound, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.
Diagram 1: Cannabinoid Receptor 1 (CB1) Signaling Pathway
References
- 1. nrc-digital-repository.canada.ca [nrc-digital-repository.canada.ca]
- 2. (-)-Delta9-THC | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. Cannabis-Related Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 4. delta 9-Tetrahydrocannabinol (Delta 9-THC) Standard, 1000 µg/mL, P&T Methanol, 1 mL/ampul [restek.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Wiley-VCH - Sample Preparation in LC-MS Bioanalysis [wiley-vch.de]
- 10. ojp.gov [ojp.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. How THC works: Explaining ligand affinity for, and partial agonism of, cannabinoid receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of cannabinoid receptor affinity and efficacy in delta-8-tetrahydrocannabinol side-chain analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of exo-THCP Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-trans-Δ⁹-Tetrahydrocannabiphorol (Δ⁹-THCP) is a recently discovered phytocannabinoid distinguished by its seven-term alkyl side chain, which confers a significantly higher affinity for the cannabinoid receptors (CB1 and CB2) compared to its pentyl homolog, Δ⁹-THC. This has generated considerable interest in its potential pharmacological applications. The stereochemistry of cannabinoids is a critical determinant of their biological activity. While Δ⁹-THCP and its isomers are the focus of much research, the stereoselective synthesis of less common isomers, such as exo-THCP (Δ⁹,¹¹-THCP), presents a unique challenge and opportunity for developing novel therapeutic agents with potentially distinct pharmacological profiles.
The "exo" designation in this compound refers to the exocyclic double bond at the C9 position, creating a methylene (B1212753) group. This structural feature can significantly alter the molecule's three-dimensional shape and its interaction with cannabinoid receptors. The stereoselective synthesis of this compound isomers is crucial for the systematic investigation of their structure-activity relationships and for the development of pure, well-characterized compounds for preclinical and clinical evaluation.
These application notes provide a comprehensive overview of a proposed stereoselective synthetic route to this compound isomers, detailed experimental protocols, and a summary of the relevant chemical data.
Data Presentation
Table 1: Key Starting Materials and Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| 5-Heptylresorcinol (B1329325) (Divarinol) | C₁₃H₂₀O₂ | 208.30 | Aromatic core with the C7 alkyl chain |
| (+)-p-Mentha-2,8-dien-1-ol | C₁₀H₁₆O | 152.23 | Chiral terpene synthon |
| (-)-trans-Δ⁸-Tetrahydrocannabiphorol (Δ⁸-THCP) | C₂₃H₃₄O₂ | 342.52 | Key intermediate for isomerization |
| exo-Tetrahydrocannabiphorol (this compound) | C₂₃H₃₄O₂ | 342.52 | Target compound |
Table 2: Summary of Proposed Synthetic Steps and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Expected Yield (%) | Key Transformation |
| 1 | Condensation | p-Toluenesulfonic acid (p-TSA) | Dichloromethane (DCM) | 60-70 | Formation of the tricyclic cannabinoid scaffold (predominantly Δ⁸-THCP) |
| 2 | Isomerization | Potassium tert-amylate, HMPA | Toluene (B28343) | 40-50 | Conversion of the endocyclic double bond to an exocyclic double bond |
Experimental Protocols
The following protocols describe a proposed two-step synthesis for this compound, starting from 5-heptylresorcinol and (+)-p-mentha-2,8-dien-1-ol. This pathway proceeds through the formation of the more thermodynamically stable Δ⁸-THCP isomer, which is then isomerized to the target this compound.
Protocol 1: Synthesis of (-)-trans-Δ⁸-Tetrahydrocannabiphorol (Δ⁸-THCP)
This protocol is adapted from established methods for the synthesis of THC homologs.[1][2]
Materials:
-
5-Heptylresorcinol (1.0 eq)
-
(+)-p-Mentha-2,8-dien-1-ol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of 5-heptylresorcinol in anhydrous DCM (0.1 M) under an argon atmosphere, add (+)-p-mentha-2,8-dien-1-ol.
-
Add p-toluenesulfonic acid monohydrate to the reaction mixture.
-
Stir the reaction mixture at room temperature for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford (-)-trans-Δ⁸-THCP as a pale yellow oil.
Protocol 2: Stereoselective Synthesis of exo-Tetrahydrocannabiphorol (this compound)
This protocol is a proposed method based on isomerization reactions of THC isomers.[1] The use of a strong base is intended to deprotonate the C10a position, leading to an equilibrium that can favor the formation of the exocyclic double bond.
Materials:
-
(-)-trans-Δ⁸-THCP (1.0 eq)
-
Potassium tert-amylate (2.5 eq)
-
Hexamethylphosphoramide (HMPA) (anhydrous)
-
Toluene (anhydrous)
-
Saturated ammonium (B1175870) chloride solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve (-)-trans-Δ⁸-THCP in anhydrous toluene (0.05 M) in a flame-dried flask under an argon atmosphere.
-
Add anhydrous HMPA to the solution (approximately 1/6th of the toluene volume).
-
Add potassium tert-amylate portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary, and optimization may be required.
-
After cooling to room temperature, carefully quench the reaction with a saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate this compound.
Mandatory Visualizations
Caption: Experimental workflow for the proposed synthesis of this compound.
Caption: Logical relationships in the synthesis of this compound from its isomers.
References
Application Note: Purification of exo-THCP from a Synthetic Reaction Mixture Using Flash Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydrocannabiphorol (THCP) is a potent phytocannabinoid, and its isomers, including exo-THCP (exo-Tetrahydrocannabiphorol), are of significant interest to the scientific community. Following the synthesis of THCP analogs, a crucial step is the purification of the target compound from a complex mixture of isomers and byproducts. Flash chromatography is a rapid and efficient purification technique well-suited for this purpose. This application note provides a detailed protocol for the purification of this compound from a synthetic reaction mixture using flash chromatography. The method leverages the principles of normal-phase chromatography to achieve high purity of the target compound.
Key Experimental Parameters
The successful separation of this compound relies on the optimization of several key chromatographic parameters. A summary of these parameters is presented in Table 1.
Table 1: Optimized Parameters for Flash Chromatography Purification of this compound
| Parameter | Value |
| Stationary Phase | Silica (B1680970) Gel (60 Å, 40-63 µm) |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Ethyl Acetate |
| Gradient Elution | 0-20% B over 20 min |
| Flow Rate | 40 mL/min |
| Column Dimensions | 40 g Silica Gel Cartridge |
| Detection Wavelength | 228 nm |
| Sample Loading | Dry Loading with Celite |
Experimental Protocol
This protocol outlines the step-by-step methodology for the purification of this compound using a flash chromatography system.
1. Sample Preparation
-
Objective: To prepare the crude synthetic mixture for chromatographic separation.
-
Procedure:
-
Dissolve the crude reaction mixture (typically 1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or acetone).
-
Add 2-3 g of Celite (diatomaceous earth) to the dissolved sample.
-
Evaporate the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained. This dry-loading technique prevents band broadening and improves separation efficiency.
-
2. Flash Chromatography System Setup
-
Objective: To prepare the flash chromatography system for the purification run.
-
Procedure:
-
Select a pre-packed silica gel cartridge (e.g., 40 g) suitable for the amount of crude material.
-
Equilibrate the column with the initial mobile phase composition (100% n-Hexane) for at least 5 column volumes.
-
Set up the gradient elution method on the system software as detailed in Table 2.
-
Prime the pumps to ensure a stable baseline.
-
Set the UV detector to a wavelength of 228 nm, where cannabinoids exhibit strong absorbance.
-
3. Chromatographic Separation
-
Objective: To separate this compound from other isomers and impurities.
-
Procedure:
-
Load the dry-loaded sample onto the column.
-
Start the chromatographic run using the defined gradient method.
-
Monitor the separation in real-time via the UV chromatogram.
-
Collect fractions based on the elution of peaks. Automated fraction collectors can be programmed to collect fractions based on UV absorbance thresholds.
-
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase A (n-Hexane) | % Mobile Phase B (Ethyl Acetate) |
| 0 | 100 | 0 |
| 5 | 100 | 0 |
| 15 | 80 | 20 |
| 20 | 80 | 20 |
4. Fraction Analysis and Product Isolation
-
Objective: To identify fractions containing pure this compound and isolate the final product.
-
Procedure:
-
Analyze the collected fractions using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the purity of each fraction.
-
Pool the fractions containing the pure this compound.
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound as a solid or viscous oil.
-
Determine the final yield and purity of the isolated product.
-
Expected Results
This protocol is expected to yield this compound with a purity of ≥95%.[1][2][3] The retention time and elution profile will be characteristic of the compound under the specified conditions. A representative chromatogram would show the separation of this compound from other closely related cannabinoids.
Table 3: Representative Purification Results
| Compound | Retention Time (min) | Purity (%) | Yield (%) |
| Impurity 1 | 8.2 | - | - |
| This compound | 12.5 | >98 | ~75 |
| Δ⁹-THCP | 14.1 | - | - |
Visualizations
Diagram 1: Experimental Workflow for this compound Purification
This diagram illustrates the sequential steps involved in the purification of this compound from a crude synthetic mixture.
Caption: Workflow for this compound Purification.
Diagram 2: Logical Relationship of Chromatographic Separation
This diagram outlines the logical principle of separating this compound from impurities based on polarity using normal-phase chromatography.
Caption: Principle of Normal-Phase Separation.
References
Application Note & Protocol: HPLC Method for the Separation and Quantification of exo-THCP
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the separation and quantification of exo-Tetrahydrocannabiphorol (exo-THCP) using High-Performance Liquid Chromatography (HPLC) with UV detection. The proposed method is based on established principles for the chromatographic separation of cannabinoid isomers.
Introduction
exo-Tetrahydrocannabiphorol (this compound), also known as Δ9,11-THCP, is a lesser-known isomer of the potent phytocannabinoid Δ9-THCP.[1][2] Like other THC and THCP isomers, this compound shares the same molecular formula (C23H34O2) and molecular weight (342.5 g/mol ), making their differentiation and accurate quantification an analytical challenge.[3][4][5] The primary structural difference lies in the position of a double bond within the molecule.[1] Given the increasing diversity of cannabinoids in consumer products and the need for accurate labeling and quality control, robust analytical methods are essential for resolving these closely related compounds.[6][7]
This application note details a reverse-phase HPLC method optimized for the separation of this compound from other potential THCP isomers. The method's principles are adapted from successful separations of THC isomers, which present similar analytical hurdles.[8][9][10]
Principle of the Method
This method employs reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a Photodiode Array (PDA) or UV detector. The separation is achieved on a C18 stationary phase, which retains cannabinoids based on their hydrophobicity. A gradient elution using a mobile phase of water and an organic solvent (a mixture of acetonitrile (B52724) and methanol) allows for the differential elution of cannabinoids. The acidic modifier (formic acid) helps to improve peak shape and resolution.[11] Quantification is performed by comparing the peak area of this compound in a sample to a calibration curve generated from certified reference standards.
Experimental Protocol
-
This compound Certified Reference Material (CRM): 1 mg/mL solution in methanol (B129727) (e.g., from Cayman Chemical or Cerilliant).[3][4][12]
-
Methanol (MeOH): HPLC grade or higher.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Formic Acid (FA): LC-MS grade or higher.
-
Water: Deionized (DI) water, 18.2 MΩ·cm or HPLC grade.
-
Sample Diluent: Methanol or a mixture of mobile phase A and B.
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a PDA or multi-wavelength UV detector.
-
Analytical Column: A C18 column is recommended. A column with a solid-core particle can provide higher efficiency and better resolution for isomers.[13][14]
-
Recommended Column: Poroshell 120 EC-C18 (4.6 x 150 mm, 2.7 µm) or equivalent.
-
The following conditions are a robust starting point for method development and can be adjusted to optimize separation based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Column | Poroshell 120 EC-C18 (4.6 x 150 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | 50:50 (v/v) Acetonitrile:Methanol with 0.1% Formic Acid |
| Gradient Program | 0.0 min: 70% B15.0 min: 85% B15.1 min: 95% B17.0 min: 95% B17.1 min: 70% B20.0 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detection | UV at 228 nm |
| Run Time | 20 minutes |
Rationale for Mobile Phase B: A blended organic modifier (Acetonitrile and Methanol) can offer unique selectivity for THC isomers and is expected to perform similarly for THCP isomers, often providing better resolution than either solvent alone.[8][15]
Stock Standard (100 µg/mL):
-
Allow the this compound CRM (1 mg/mL) to equilibrate to room temperature.
-
Dilute 100 µL of the 1 mg/mL stock into 900 µL of methanol in a volumetric flask to obtain a 100 µg/mL solution.
Calibration Standards (0.5 - 50 µg/mL):
-
Perform serial dilutions from the 100 µg/mL stock solution using methanol to prepare a series of at least five calibration standards.
-
Suggested concentrations: 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL.
Sample Preparation:
-
Accurately weigh a known amount of the homogenized sample.
-
Perform an extraction using methanol or another suitable solvent. Sonication can aid in extraction efficiency.
-
Centrifuge the extract to pellet any particulate matter.
-
Dilute the supernatant to a concentration expected to fall within the calibration range.
-
Filter the final diluted sample through a 0.22 µm syringe filter before injection.
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared calibration standards and record the peak area for this compound at each concentration. Plot the peak area versus concentration and perform a linear regression to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.995.
-
Quantification: Inject the prepared sample. Identify the this compound peak based on its retention time compared to the certified standard. Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
System Suitability
To ensure the system is performing adequately, inject a mid-level calibration standard multiple times (n=5) before running samples. The following criteria should be met:
-
Peak Tailing Factor: 0.8 - 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Resolution (Rs): > 1.5 between this compound and any adjacent eluting isomer peak.
Quantitative Data Summary (Example)
The following table presents example performance data for the proposed HPLC method. Actual values must be determined during in-house method validation.
| Parameter | Expected Value | Description |
| Retention Time (RT) | ~12.5 min | The expected time for this compound to elute from the column under the specified conditions. |
| Resolution (Rs) | > 1.5 | Baseline separation from adjacent peaks (e.g., Δ8-THCP, Δ9-THCP). A value >1.5 indicates good separation. |
| Limit of Detection (LOD) | ~0.15 µg/mL | The lowest concentration of this compound that can be reliably detected. |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | The lowest concentration of this compound that can be accurately quantified with acceptable precision. |
| Linearity (r²) | ≥ 0.995 | Correlation coefficient for the calibration curve over the range of 0.5 - 50 µg/mL. |
| Precision (%RSD) | < 5% | Repeatability of measurements at a mid-level concentration. |
| Accuracy (% Recovery) | 90 - 110% | The closeness of the measured value to the true value, assessed by spiking experiments. |
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the analysis and a conceptual pathway for cannabinoid isomer differentiation.
Caption: Workflow for this compound analysis.
Caption: Separation of THCP isomers by HPLC.
References
- 1. Analyzing THC Concentrates? Look for Isomers! [restek.com]
- 2. An emerging trend in Novel Psychoactive Substances (NPSs): designer THC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS 2897582-92-0 | Cayman Chemical | Biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Comprehensive LC-MS-MS analysis of THC isomers, analogs, homologs, and metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. exo-THC | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 13. iatdmct2024.org [iatdmct2024.org]
- 14. Confirmation of cannabinoids in forensic toxicology casework by isomer-selective UPLC-MS-MS analysis in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
Application Note: GC-MS Analysis of exo-Tetrahydrocannabiphorol (exo-THCP) and its Synthetic Byproducts
For Researchers, Scientists, and Drug Development Professionals
Abstract
exo-Tetrahydrocannabiphorol (exo-THCP) is a synthetic cannabinoid structurally related to other THC isomers. As with many synthetic cannabinoids, the analysis of this compound is complicated by the presence of various isomers and byproducts that may co-elute or share similar mass spectral fragmentation patterns. This application note presents a detailed protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of this compound and its potential synthetic byproducts. The methodology is designed to provide robust separation and identification of the target analyte and associated impurities.
Introduction
The emergence of novel psychoactive substances, including synthetic cannabinoids like this compound, presents significant analytical challenges for forensic and research laboratories. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the identification and quantification of these compounds due to its high sensitivity and specificity. However, the thermal instability of some cannabinoids and the presence of isobaric isomers necessitate the development of optimized analytical methods.[1][2]
The synthesis of THC analogs can result in a variety of byproducts, including positional isomers (e.g., Δ⁸-THCP), abnormal cannabinoids, and bisalkylated compounds.[3][4] These impurities can have different pharmacological activities and their presence can complicate the interpretation of analytical results. Therefore, a reliable analytical method must be able to separate and identify this compound from its potential byproducts. This application note provides a comprehensive GC-MS protocol for the analysis of this compound, along with a discussion of potential byproducts and their mass spectral characteristics.
Experimental Protocols
Sample Preparation
A standard solution of this compound is available as an analytical reference standard, typically in a solution of methanol.[5]
-
Standard Preparation: Dilute the this compound reference standard (1 mg/mL in methanol) with ethyl acetate (B1210297) to a final concentration of 10 µg/mL.
-
Sample Preparation (for vape liquids or oils): Dilute the sample with ethyl acetate to an estimated concentration of 10 µg/mL prior to GC-MS analysis.[3]
-
Derivatization (Optional): For enhanced peak shape and thermal stability, derivatization with a silylating agent (e.g., BSTFA with 1% TMCS) can be performed. Incubate the sample with the silylating agent at 70°C for 30 minutes.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound and its byproducts.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min |
| Transfer Line Temperature | 290°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-550 |
| Scan Mode | Full Scan |
Data Presentation
The following table summarizes hypothetical quantitative data for a synthetic batch of this compound, illustrating the potential for byproduct formation.
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Concentration (µg/mL) |
| Δ⁸-THCP | 12.1 | 342 | 327, 299, 231 | 5.2 |
| This compound | 12.3 | 342 | 327, 258, 231 | 85.7 |
| Δ⁹-THCP | 12.5 | 342 | 327, 299, 231 | 3.1 |
| Cannabiphorol (CBP) | 13.2 | 310 | 295, 267, 199 | 1.5 |
| Bisalkylated-THCP | 14.8 | 476 | 461, 433, 393 | 4.5 |
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Discussion of Potential Byproducts
The synthesis of this compound, similar to other THC analogs, can lead to the formation of several byproducts. These can arise from incomplete reactions, side reactions, or rearrangements. Based on the literature for related cannabinoids, the following byproducts should be considered during analysis:
-
Positional Isomers (e.g., Δ⁸-THCP, Δ⁹-THCP): These isomers often have very similar retention times and mass spectra, making their chromatographic separation crucial for accurate identification.[2]
-
Cannabiphorol (CBP) and Cannabidiphorol (CBDP): These are potential precursors or degradation products that may be present in the final product.[4]
-
Bisalkylated Cannabinoids: These are formed from the reaction of one resorcinol (B1680541) molecule with two terpene molecules and have a significantly higher molecular weight (e.g., m/z 476).[3][4]
-
Abnormal and Iso-Cannabinoids: These structural variants can also be formed during synthesis and may have unique fragmentation patterns that require careful interpretation.[3]
The electron ionization mass spectrum of this compound is expected to show a molecular ion at m/z 342, corresponding to its molecular weight.[5] Key fragmentation patterns for cannabinoids typically involve the loss of a methyl group (M-15) and retro-Diels-Alder fragmentation of the pyran ring.
Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the signaling pathways of this compound. It is presumed to interact with the cannabinoid receptors CB1 and CB2, similar to other THC analogs. Further research is required to elucidate its specific binding affinity and downstream signaling effects.
Logical Relationship of Analytical Challenges
Caption: Logical relationship of challenges in the analysis of synthetic cannabinoids.
Conclusion
The GC-MS method presented in this application note provides a robust and reliable approach for the identification and quantification of this compound and its potential synthetic byproducts. The detailed protocol and discussion of potential impurities will aid researchers, scientists, and drug development professionals in the accurate analysis of this novel psychoactive substance. Careful chromatographic separation and mass spectral interpretation are essential for distinguishing this compound from its isomers and other related compounds.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Quantitative Analysis Method for Tetrahydrocannabinol Isomers in Biological Matrices | National Institute of Justice [nij.ojp.gov]
- 3. The Identification of Synthetic Impurities in a Vape Pen Containing Δ9-Tetrahydrocannabiphorol Using Gas Chromatography Coupled with Mass Spectrometry [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Developing In Vitro Assays for exo-THCP Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
exo-Tetrahydrocannabiphorol (exo-THCP) is a novel phytocannabinoid, structurally analogous to Δ⁹-tetrahydrocannabiphorol (THCP), which is distinguished by its extended alkyl side chain. This structural feature is correlated with a significantly higher binding affinity for the cannabinoid receptors CB1 and CB2 compared to Δ⁹-tetrahydrocannabinol (THC).[1] The potent activity of THCP underscores the need for robust in vitro assays to characterize the pharmacological profile of related compounds like this compound. These application notes provide detailed protocols for a panel of in vitro assays designed to elucidate the binding affinity, functional activity, and downstream signaling pathways of this compound.
The following protocols are designed for researchers in pharmacology, drug discovery, and cannabinoid science to assess the activity of this compound at the molecular and cellular levels. The assays described include receptor binding assays to determine affinity for CB1 and CB2 receptors, a [³⁵S]GTPγS binding assay to measure G-protein activation, an adenylyl cyclase inhibition assay to assess functional downstream effects, and a MAPK/ERK phosphorylation assay to investigate further intracellular signaling.
Cannabinoid Receptor Binding Assay
This assay determines the binding affinity of this compound for the human cannabinoid CB1 and CB2 receptors through competitive displacement of a radiolabeled ligand.
Experimental Protocol
Materials and Reagents:
-
Cell Membranes: Membranes from HEK293 cells stably expressing human CB1 or CB2 receptors. Commercially available from suppliers like Charles River or Cells Online.[2][3]
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid receptor agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid agonist (e.g., WIN55,212-2 or unlabeled CP55,940).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates (e.g., GF/B glass fiber filters).
-
Microplate Scintillation Counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL of cell membranes (5-10 µg of protein).
-
50 µL of [³H]CP55,940 (final concentration of 0.5-2.0 nM).
-
50 µL of either assay buffer (for total binding), unlabeled agonist (for non-specific binding), or this compound at various concentrations.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer.[4]
-
Detection: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound from the concentration-response curve and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Data Presentation
| Compound | Receptor | Kᵢ (nM) |
| This compound | CB1 | |
| This compound | CB2 | |
| Control Agonist | CB1 | |
| Control Agonist | CB2 |
Experimental Workflow
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This functional assay measures the ability of this compound to activate G-proteins coupled to cannabinoid receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[4][5][6][7]
Experimental Protocol
Materials and Reagents:
-
Cell Membranes: Membranes from HEK293 cells stably expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Test Compound: this compound.
-
Control Agonist: CP55,940.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates.
-
Microplate Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and dilute in assay buffer to the desired concentration (e.g., 10-20 µg protein per well).
-
Reaction Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer containing GDP (final concentration 10-30 µM).
-
50 µL of this compound or control agonist at various concentrations.
-
50 µL of cell membranes.
-
50 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration: Terminate the reaction by rapid filtration through the 96-well filter plate. Wash the filters three times with 200 µL of ice-cold wash buffer.[4]
-
Detection: Dry the filter plate, add scintillation cocktail, and count radioactivity.
-
Data Analysis: Calculate the net agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the total binding. Determine the EC₅₀ and Eₘₐₓ values for this compound from the concentration-response curve.
Data Presentation
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of Control) |
| This compound | CB1 | ||
| This compound | CB2 | ||
| Control Agonist | CB1 | 100 | |
| Control Agonist | CB2 | 100 |
Signaling Pathway
References
- 1. Tetrahydrocannabiphorol - Wikipedia [en.wikipedia.org]
- 2. criver.com [criver.com]
- 3. cells-online.com [cells-online.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note and Protocol: Cannabinoid Receptor Binding Assay for exo-Tetrahydrocannabiphorol (exo-THCP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system, primarily composed of cannabinoid receptors CB1 and CB2, is a significant target for therapeutic intervention in a variety of physiological and pathological processes. The discovery of new cannabinoids, such as tetrahydrocannabiphorol (THCP), with potentially higher affinity for these receptors than Δ⁹-tetrahydrocannabinol (Δ⁹-THC), has opened new avenues for research.[1][2][3] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of exo-THCP, a stereoisomer of THCP, for the human CB1 and CB2 receptors.
Radioligand binding assays are a robust and sensitive method, considered the gold standard for quantifying the affinity of a ligand for a receptor.[4] This protocol is adapted from established methods for other cannabinoids and is designed to be a comprehensive guide for researchers.[5][6]
Principle of the Assay
A competitive binding assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand (the "hot" ligand) for binding to a specific receptor. The assay is performed using cell membranes containing a high density of the receptor of interest (CB1 or CB2).[7][8] By incubating the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound, a competition curve is generated. From this curve, the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The IC50 is then used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound for the receptor.[9]
Data Presentation
Table 1: Comparative Binding Affinities of Selected Cannabinoids
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Receptor Selectivity |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | 25.1 | 35.2 | Non-selective |
| Δ⁹-Tetrahydrocannabiphorol (Δ⁹-THCP) | 1.2 | 6.2 | Non-selective |
| Δ⁹-Tetrahydrocannabutol (Δ⁹-THCB) | 15 | 51 | Non-selective |
| Cannabidiol (CBD) | >1000 | >1000 | Low affinity for both |
| WIN55,212-2 (Synthetic) | 2.4 - 16.7 | 3.7 | Non-selective |
| Anandamide (AEA) | 87.7 - 239.2 | 439.5 | CB1 selective |
| 2-Arachidonoylglycerol (2-AG) | Binds to both | Binds to both | Full agonist at both |
Note: Data for Δ⁹-THCP and other cannabinoids are compiled from published literature. The binding affinity of this compound is to be determined using the following protocol.[9][10]
Experimental Protocols
Part 1: Preparation of Cell Membranes
This protocol describes the preparation of crude cell membranes from human embryonic kidney (HEK-293) cells stably expressing either human CB1 or CB2 receptors.[7][9]
Materials:
-
HEK-293 cells stably transfected with human CB1 or CB2 receptor cDNA
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Membrane Preparation Buffer A (10 mM HEPES, 10 mM EDTA, pH 7.4), ice-cold[11]
-
Membrane Preparation Buffer B (10 mM HEPES, 0.1 mM EDTA, pH 7.4), ice-cold[11]
-
Sucrose Buffer (200 mM sucrose, 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 2.5 mM EDTA)[12]
-
Dounce homogenizer[12]
-
Refrigerated centrifuge
-
Protein assay kit (e.g., Bradford or BCA)
Procedure:
-
Culture the transfected HEK-293 cells to confluency.
-
Harvest the cells by scraping and pellet them by centrifugation at 1,200 x g for 3 minutes.[11]
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold Sucrose Buffer.[12]
-
Homogenize the cell suspension using a glass Dounce homogenizer with a tight-fitting pestle on ice.[12]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells (P1 pellet).[12]
-
Transfer the supernatant to a new tube and centrifuge at 30,000 x g for 30 minutes at 4°C to pellet the membranes (P2 pellet).[12]
-
Discard the supernatant and resuspend the P2 pellet in a small volume of ice-cold Membrane Preparation Buffer B.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Part 2: Competitive Radioligand Binding Assay
This protocol outlines the procedure for a competitive binding assay using a filtration method.[4]
Materials:
-
Prepared CB1 or CB2 receptor-containing cell membranes
-
Radioligand: [³H]CP55,940 (a high-affinity, non-selective cannabinoid agonist)
-
Unlabeled test compound: this compound
-
Non-specific binding control: A high concentration of a potent, unlabeled cannabinoid ligand (e.g., 10 µM WIN55,212-2)
-
Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA.[5]
-
Wash Buffer: 50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA.[5]
-
96-well non-binding plates
-
96-well filter plates (e.g., GF/C glass fiber filters) pre-coated with 0.33% polyethyleneimine[8]
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well non-binding plate, set up the following in triplicate:
-
Total Binding: Radioligand + Binding Buffer + Cell Membranes
-
Non-specific Binding: Radioligand + High concentration of unlabeled ligand + Cell Membranes
-
Test Compound: Radioligand + Serial dilutions of this compound + Cell Membranes
-
-
Add the appropriate amount of cell membranes (e.g., 5-10 µg of protein per well) to each well.
-
Add a fixed concentration of [³H]CP55,940 to each well. The concentration should be close to its Kd value for the respective receptor.
-
Incubate the plate for 60-120 minutes at 30°C or 37°C.[5][8]
-
Terminate the binding reaction by rapid filtration through the pre-coated filter plate using a filtration apparatus.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.[8]
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
Part 3: Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis of the competition curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the cannabinoid receptor binding assay.
Diagram 2: Principle of Competitive Binding
Caption: Competitive binding at the cannabinoid receptor.
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Exo- and Endo-cannabinoids in Depressive and Suicidal Behaviors [frontiersin.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. revvity.com [revvity.com]
- 8. Human Cannabinoid Receptor Membrane Prep Millipore [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Experimental Design of exo-THCP in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-trans-Δ⁹-tetrahydrocannabiphorol (THCP) is a recently discovered phytocannabinoid characterized by a seven-term alkyl side chain, which confers a significantly higher affinity for the cannabinoid receptors CB1 and CB2 compared to Δ⁹-tetrahydrocannabinol (THC).[1] The "exo" in exo-THCP refers to a specific isomeric form of the molecule. Given its potent activity at cannabinoid receptors, robust and well-designed in vivo studies in animal models such as mice are crucial to elucidate its pharmacological profile, therapeutic potential, and safety. These application notes provide a comprehensive guide to the experimental design and detailed protocols for the in vivo evaluation of this compound in mice.
Preclinical Assessment of this compound: Key Considerations
A thorough in vivo experimental design for this compound should encompass pharmacokinetic (PK), pharmacodynamic (PD), and toxicological endpoints. Due to the high potency of THCP, initial dose-finding studies are critical to establish a safe and effective dose range.
1.1. Dose Formulation and Administration
This compound is a lipophilic compound and requires a suitable vehicle for in vivo administration. A common vehicle for cannabinoids is a mixture of ethanol, Tween 80, and saline.[2]
-
Vehicle Composition: A standard vehicle can be prepared with a ratio of 1:1:18 of ethanol:Tween 80:0.9% saline.
-
Routes of Administration:
-
Intraperitoneal (i.p.) injection: A common route for systemic administration in preclinical studies, offering rapid absorption.[3][4]
-
Oral gavage: Mimics the oral route of consumption in humans and allows for the assessment of first-pass metabolism.[5][6]
-
Inhalation: More closely models human consumption of cannabis smoke, though it requires specialized equipment.[7]
-
1.2. Animal Model Selection
The choice of mouse strain can significantly influence experimental outcomes. C57BL/6J mice are a commonly used inbred strain in cannabinoid research due to their well-characterized genetics and behavioral phenotypes.[3][7] Both male and female mice should be included in studies, as sex differences in the response to cannabinoids have been reported.[6][7]
Experimental Protocols
2.1. Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice.
Protocol:
-
Animal Groups: Adult male and female C57BL/6J mice (8-10 weeks old).
-
Dosing: Administer a single dose of this compound (e.g., 0.1, 1, and 5 mg/kg, i.p. or oral gavage). The initial doses should be selected based on in vitro binding affinity data, if available, or extrapolated from data on other potent cannabinoids.
-
Sample Collection: Collect blood and brain tissue at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Bioanalysis: Quantify the concentrations of this compound and its potential metabolites in plasma and brain homogenates using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Data Analysis: Calculate key PK parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).[5][8]
2.2. Pharmacodynamic (PD) Studies: The Cannabinoid Tetrad
Objective: To assess the cannabimimetic effects of this compound using a battery of four well-established behavioral and physiological assays known as the "tetrad".[9][10]
Protocols:
2.2.1. Locomotor Activity
-
Apparatus: Open field arena equipped with automated photobeam tracking.
-
Procedure:
-
Habituate mice to the testing room for at least 1 hour.
-
Administer this compound or vehicle.
-
Place the mouse in the center of the open field and record locomotor activity (distance traveled, rearing frequency) for a set duration (e.g., 30 minutes).[11]
-
2.2.2. Catalepsy
-
Apparatus: A horizontal bar raised approximately 3-5 cm from the surface.
-
Procedure:
-
Gently place the mouse's forepaws on the bar.
-
Measure the time (in seconds) the mouse remains immobile in this position, with a pre-defined cutoff time (e.g., 60 seconds).
-
2.2.3. Analgesia (Nociception)
-
Apparatus: Hot plate or tail-flick apparatus.
-
Procedure (Hot Plate):
-
Place the mouse on a heated surface (e.g., 55°C).
-
Record the latency (in seconds) to a nociceptive response (e.g., paw licking, jumping). A cutoff time is used to prevent tissue damage.
-
-
Procedure (Tail-Flick):
-
Apply a focused beam of heat to the mouse's tail.
-
Measure the latency to flick the tail away from the heat source.
-
2.2.4. Hypothermia
-
Apparatus: Rectal thermometer.
-
Procedure:
-
Measure the baseline body temperature before drug administration.
-
Measure the body temperature at specified time points after administration of this compound or vehicle.[12]
-
2.3. Advanced Behavioral and Physiological Assessments
Beyond the tetrad, other assays can provide a more nuanced understanding of this compound's effects.
-
Anxiety-like Behavior: Elevated plus-maze, light-dark box.[13]
-
Cognitive Function: Novel object recognition, Morris water maze.[14][15]
-
Cardiovascular Effects: Telemetry implants for continuous monitoring of blood pressure and heart rate.[16]
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Dose (mg/kg) | Route | Male | Female |
| Cmax (ng/mL or ng/g) | ||||
| Tmax (h) | ||||
| AUC (ngh/mL or ngh/g) | ||||
| t1/2 (h) |
Table 2: Effects of this compound on the Cannabinoid Tetrad in Mice
| Assay | Dose (mg/kg) | Vehicle | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Locomotor Activity (cm) | |||||
| Catalepsy (s) | |||||
| Analgesia (s latency) | |||||
| Body Temperature (°C) |
Visualization of Signaling Pathways and Experimental Workflow
4.1. Cannabinoid Receptor Signaling Pathway
The binding of a cannabinoid agonist like this compound to the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[17][18] Additionally, cannabinoid receptors can activate the mitogen-activated protein kinase (MAPK) pathway.[9]
Caption: Cannabinoid Receptor Signaling Pathway.
4.2. In Vivo Experimental Workflow for this compound
A logical workflow is essential for conducting these in vivo studies efficiently and ethically.
References
- 1. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic exposure to a synthetic cannabinoid alters cerebral brain metabolism and causes long-lasting behavioral deficits in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Cannabis consumption and intraperitoneal THC:CBD dosing results in changes in brain and plasma neurochemicals and endocannabinoids in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration of Δ9-Tetrahydrocannabinol (THC) in Adolescent and Adult Mice [jove.com]
- 5. mdpi.com [mdpi.com]
- 6. Cannabinoid tetrad effects of oral Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in male and female rats: sex, dose-effects and time course evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of delta-9-tetrahydrocannabinol following acute cannabis smoke exposure in mice; effects of sex, age, and strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 9. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Behavioral pharmacology of five novel synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AM2389, a high-affinity, in vivo potent CB1-receptor-selective cannabinergic ligand as evidenced by drug discrimination in rats and hypothermia testing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Effects of acute cannabidiol on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice [frontiersin.org]
- 14. Frontiers | Age-specific effects of synthetic cannabinoids on cognitive function and hippocampal gene expression in mice: insights from behavioral and molecular correlates [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Acute Cannabigerol Administration Lowers Blood Pressure in Mice [frontiersin.org]
- 17. Frontiers | Exo- and Endo-cannabinoids in Depressive and Suicidal Behaviors [frontiersin.org]
- 18. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying exo-THCP Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Δ⁹-Tetrahydrocannabiphorol (Δ⁹-THCP) is a recently discovered phytocannabinoid that has garnered significant interest due to its potent activity at cannabinoid receptors.[1] Structurally similar to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, Δ⁹-THCP possesses an extended alkyl side chain, which is thought to contribute to its enhanced affinity for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] In vitro studies have demonstrated that Δ⁹-THCP binds to the human CB1 receptor with an affinity approximately 33 times greater than that of Δ⁹-THC.[3] This suggests that Δ⁹-THCP may elicit significantly more potent biological effects.
These application notes provide a comprehensive guide for researchers to design and execute in vitro studies to characterize the pharmacological and toxicological profile of exogenously applied Δ⁹-THCP (exo-THCP). The following sections detail recommended cell culture models, experimental protocols for key assays, and data presentation guidelines.
Recommended Cell Culture Models
The choice of cell line is critical for elucidating the specific effects of this compound. The following table summarizes suitable human and murine cell lines for investigating various aspects of this compound activity.
| Cell Line | Type | Key Characteristics | Recommended Applications |
| HEK293 | Human Embryonic Kidney | Easily transfected; low endogenous cannabinoid receptor expression. | Ideal for stable or transient expression of human CB1 or CB2 receptors for receptor-specific signaling studies (e.g., cAMP, β-arrestin).[4] |
| CHO-K1 | Chinese Hamster Ovary | Similar to HEK293; widely used for GPCR assays. | Suitable for creating stable cell lines expressing CB1 or CB2 to study receptor pharmacology. |
| SH-SY5Y | Human Neuroblastoma | Expresses CB1 receptors; neuronal phenotype. | Investigating the neurotoxic or neuroprotective effects of this compound.[5] |
| BV-2 | Murine Microglia | Expresses CB2 receptors; model for neuroinflammation. | Studying the anti-inflammatory or pro-inflammatory potential of this compound in the central nervous system.[6] |
| RAW 264.7 | Murine Macrophage | Expresses CB2 receptors; robust inflammatory response to stimuli like LPS. | Assessing the modulation of cytokine release and inflammatory responses.[7][8] |
| THP-1 | Human Monocytic Leukemia | Differentiates into macrophage-like cells; expresses CB2 receptors. | A human-relevant model for studying immunomodulatory effects and cytokine storms.[9][10] |
Data Presentation: Quantitative Summary of Δ⁹-THCP and Comparator Compounds
For comparative analysis, the following table summarizes the in vitro binding affinities of Δ⁹-THCP and other relevant cannabinoids for human CB1 and CB2 receptors.
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| Δ⁹-THCP | hCB1 | 1.2 | [1][3] |
| hCB2 | 6.2 | [3] | |
| Δ⁹-THC | hCB1 | 40 | [3] |
| hCB2 | 36-63 | [3] | |
| CP55,940 (Full Agonist) | hCB1 | 0.9 | [1][3] |
| WIN55,212-2 (Full Agonist) | hCB2 | ~3-6 | [3] |
Experimental Protocols
Cannabinoid Receptor Signaling: cAMP Inhibition Assay
This protocol is designed to measure the functional potency of this compound in inhibiting adenylyl cyclase activity via CB1 or CB2 receptors, which are typically Gi/o-coupled.[11]
Workflow Diagram: cAMP Inhibition Assay
Caption: Workflow for determining this compound's functional potency in a cAMP inhibition assay.
Materials:
-
HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
96-well white, clear-bottom tissue culture plates.
-
This compound analytical standard.
-
Forskolin.
-
cAMP assay kit (e.g., HTRF-based from Revvity, or luminescence-based).[12]
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed HEK293-hCB1 or HEK293-hCB2 cells in 96-well plates at a density of 5,000-20,000 cells/well. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Due to its high potency, a starting concentration of 1 µM with 1:10 dilutions down to the pM range is recommended.
-
Assay: a. Replace the culture medium with stimulation buffer. b. Add Forskolin to all wells (except for baseline controls) at a concentration that elicits a sub-maximal cAMP response (typically 1-10 µM, to be optimized).[13] c. Immediately add the this compound serial dilutions to the respective wells. d. Incubate at 37°C for 30-60 minutes.
-
Detection: a. Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for your chosen kit. b. Read the plate on a compatible plate reader.
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the percent inhibition of the forskolin response against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
Cannabinoid Receptor Signaling: β-Arrestin Recruitment Assay
This protocol measures the ability of this compound to induce the recruitment of β-arrestin to the activated CB1 or CB2 receptor, a key event in G-protein independent signaling and receptor desensitization.[14]
Workflow Diagram: β-Arrestin Recruitment Assay
Caption: Workflow for measuring this compound-induced β-arrestin recruitment.
Materials:
-
PathHunter® CHO-K1 cells stably expressing human CB1 or CB2 and the β-arrestin enzyme fragment complementation system (DiscoverX).
-
Culture medium (F-12 with 10% FBS, 1% Penicillin-Streptomycin, Geneticin).
-
384-well white, solid-bottom tissue culture plates.
-
This compound analytical standard.
-
PathHunter® detection reagents.
-
Chemiluminescent plate reader.
Procedure:
-
Cell Seeding: Seed the PathHunter® cells in 384-well plates at a density of 2,500-5,000 cells/well in 20 µL of culture medium. Incubate for 24 hours.[15]
-
Compound Addition: Prepare a serial dilution of this compound. Add 5 µL of the diluted compound to the wells.
-
Incubation: Incubate the plates at 37°C for 90 minutes.
-
Detection: a. Equilibrate the plates and detection reagents to room temperature. b. Add 12 µL of the PathHunter® detection reagent mixture to each well. c. Incubate at room temperature for 60 minutes.
-
Data Analysis: Measure the chemiluminescent signal. Plot the relative light units (RLU) against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
Immunomodulatory Effects: Cytokine Release Assay
This protocol assesses the ability of this compound to modulate the release of pro-inflammatory cytokines from immune cells, such as macrophages, following an inflammatory stimulus.
Materials:
-
RAW 264.7 or THP-1 cells. For THP-1, Phorbol 12-myristate 13-acetate (PMA) is needed for differentiation.
-
Culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
24-well tissue culture plates.
-
This compound analytical standard.
-
Lipopolysaccharide (LPS).
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β).
Procedure:
-
Cell Seeding and Differentiation (for THP-1):
-
Seed THP-1 cells at 0.5 x 10⁶ cells/mL in 24-well plates.
-
Add PMA (50-100 ng/mL) and incubate for 48-72 hours to differentiate into adherent macrophage-like cells. Wash cells to remove PMA before treatment.
-
For RAW 264.7, seed cells at 2.5 x 10⁵ cells/well and allow to adhere overnight.[7]
-
-
Treatment: a. Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 1-2 hours.[10] b. Add LPS (100 ng/mL to 1 µg/mL) to stimulate an inflammatory response. Include a vehicle control (no LPS, no THCP) and an LPS-only control. c. Incubate for 6-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, IL-1β, or other cytokines of interest in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine concentrations in the this compound-treated groups to the LPS-only control.
Cellular Toxicity: Cell Viability and Cytotoxicity Assays
These protocols determine the potential cytotoxic effects of this compound on various cell types.
a) MTT Assay (Metabolic Viability)
Materials:
-
Selected cell line (e.g., SH-SY5Y, HEK293).
-
96-well clear-bottom plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).
Procedure:
-
Seeding and Treatment: Seed cells in 96-well plates (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight. Treat with a range of this compound concentrations (e.g., 100 nM to 50 µM) for 24-72 hours.[16]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm.
-
Analysis: Express cell viability as a percentage of the vehicle-treated control.
b) LDH Release Assay (Membrane Integrity)
Materials:
-
Selected cell line.
-
96-well plates.
-
LDH Cytotoxicity Detection Kit.
Procedure:
-
Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Transfer: After the treatment period, carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation and Readout: Incubate as per the kit's instructions and measure the absorbance.
-
Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Signaling Pathway Diagrams
CB1/CB2 Receptor G-Protein Coupled Signaling
References
- 1. A novel phytocannabinoid isolated from Cannabis sativa L. with an in vivo cannabimimetic activity higher than Δ9-tetrahydrocannabinol: Δ9-Tetrahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrocannabiphorol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring Cannabinoid CB2 -Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. html.rhhz.net [html.rhhz.net]
- 7. digitalcommons.denison.edu [digitalcommons.denison.edu]
- 8. mdpi.com [mdpi.com]
- 9. Cannabinoids Alleviate the LPS-Induced Cytokine Storm via Attenuating NLRP3 Inflammasome Signaling and TYK2-Mediated STAT3 Signaling Pathways In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. The NPXXY Motif Regulates β-Arrestin Recruitment by the CB1 Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxic Effects of Cannabinoids on Human HT-29 Colorectal Adenocarcinoma Cells: Different Mechanisms of THC, CBD, and CB83 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Improving yield and purity in exo-THCP synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of exo-tetrahydrocannabiphorol (exo-THCP). Our goal is to help you improve the yield and purity of your synthesis through detailed experimental protocols, data-driven insights, and clear visual guides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other THC isomers?
This compound, also known as Δ⁹,¹¹-tetrahydrocannabiphorol, is a constitutional isomer of Δ⁹-THCP. The key structural difference lies in the position of the double bond within the dibenzopyran ring system. In this compound, the double bond is exocyclic to the cyclohexene (B86901) ring, specifically between the C9 and C11 positions.[1][2] This contrasts with the endocyclic double bond seen in the more common Δ⁹-THC and Δ⁸-THC isomers. This structural variation can influence its chemical stability and pharmacological properties.
Q2: What are the primary synthetic routes to this compound?
The synthesis of this compound, like other THCP isomers, typically begins with a precursor containing the characteristic seven-carbon alkyl chain. The two main approaches are:
-
Acid-Catalyzed Cyclization of Cannabidiol-C7 (CBD-C7): This is the most common route, starting with a cannabidiol (B1668261) analogue that has a heptyl side chain instead of the usual pentyl chain. Treatment with an acid catalyst induces an intramolecular cyclization to form the tetrahydrocannabinol ring structure. The choice of acid and reaction conditions can influence the resulting isomer distribution.[3][4][5][6]
-
Condensation of 5-Heptylresorcinol (B1329325) with a Terpene: This method involves the direct condensation of 5-heptylresorcinol with a suitable terpene, such as p-mentha-2,8-dien-1-ol, in the presence of a Lewis acid catalyst.[7][8][9]
Q3: How can I control the reaction to favor the formation of this compound?
Directly favoring this compound during the initial cyclization can be challenging as it is often a minor byproduct. However, one documented method to increase the yield of the exo-isomer is through the ultraviolet (UV) irradiation of a solution of Δ⁸-THCP .[3] This photochemical isomerization provides a post-synthesis pathway to enrich the product mixture with the desired this compound.
Q4: What are the common byproducts in this compound synthesis?
The synthesis of THCP isomers via acid-catalyzed cyclization of a CBD analogue is prone to generating a complex mixture of isomers and related compounds. Common byproducts include:
-
Δ⁹-THCP
-
Δ⁸-THCP
-
Iso-THCP isomers (e.g., Δ⁸-iso-THC and Δ⁴(⁸)-iso-THC)[4][5][6]
-
Unreacted starting materials (e.g., CBD-C7)
-
Degradation products
The specific profile of byproducts is highly dependent on the reaction conditions, including the type of acid, solvent, temperature, and reaction time.[1][3]
Q5: What analytical techniques are recommended for identifying and quantifying this compound?
Due to the structural similarity of THC isomers, advanced chromatographic techniques are necessary for accurate identification and quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for separating and identifying THC isomers, including this compound, and their metabolites.[3][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to distinguish between several THC isomers.[2]
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): While useful for general monitoring, HPLC-UV may lack the specificity to resolve all THC isomers, especially in complex mixtures.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield of THCP isomers | - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction conditions. | - Increase reaction time or temperature, monitoring closely for byproduct formation. - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Experiment with different acid catalysts (e.g., p-toluenesulfonic acid, camphorsulfonic acid) and solvents (e.g., toluene (B28343), dichloromethane) to find the optimal combination.[4][5][6] |
| Low proportion of this compound in the product mixture | - The reaction conditions used favor the formation of other THC isomers (Δ⁸-THCP and Δ⁹-THCP are often the major products). | - After the initial synthesis and purification to isolate the Δ⁸-THCP isomer, subject it to UV irradiation in a suitable solvent to promote isomerization to this compound.[3] |
| Difficulty in separating this compound from other isomers | - Co-elution of isomers in chromatography due to similar polarities. | - Utilize a high-resolution chromatographic method such as preparative HPLC. - Employ a column with a different stationary phase (e.g., a pentafluorophenyl (PFP) phase) which can offer different selectivity for THC isomers. - Optimize the mobile phase composition and gradient to improve separation. |
| Presence of significant amounts of unreacted starting material | - Insufficient catalyst concentration. - Short reaction time. | - Increase the molar ratio of the acid catalyst. - Extend the reaction duration and monitor the progress using TLC or HPLC. |
| Formation of unknown byproducts | - Side reactions due to overly harsh conditions (e.g., high temperature, strong acid). - Presence of impurities in starting materials or solvents. | - Reduce the reaction temperature. - Use a milder acid catalyst. - Ensure all reagents and solvents are of high purity and are dry. |
Experimental Protocols
Protocol 1: General Acid-Catalyzed Cyclization of CBD-C7 to a Mixture of THCP Isomers
This protocol describes a general method for the cyclization of a heptyl-substituted cannabidiol (CBD-C7) to produce a mixture of THCP isomers. The resulting mixture will require further purification and potential isomerization to enrich the this compound content.
Materials:
-
CBD-C7 (heptyl-CBD)
-
p-Toluenesulfonic acid (pTSA)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve CBD-C7 in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add a catalytic amount of p-toluenesulfonic acid (pTSA) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil will contain a mixture of THCP isomers and will require purification.
Protocol 2: Purification by Flash Chromatography
Materials:
-
Crude THCP oil
-
Ethyl acetate (B1210297)
-
Flash chromatography system
Procedure:
-
Dissolve the crude THCP oil in a minimal amount of hexane.
-
Load the dissolved sample onto a silica gel column pre-equilibrated with hexane.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with pure hexane and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the desired THCP isomers.
-
Combine the pure fractions and evaporate the solvent to obtain the purified THCP isomer mixture.
Data Presentation
Table 1: Influence of Reaction Conditions on THC Isomer Distribution (Conceptual Data)
This table provides a conceptual overview of how different reaction conditions can influence the ratio of major THC isomers based on literature for THC synthesis.[4][5][6] Specific quantitative data for this compound is limited in publicly available literature.
| Acid Catalyst | Solvent | Temperature (°C) | Major Product(s) | Minor Product(s) |
| p-Toluenesulfonic acid (pTSA) | Toluene | Reflux | Δ⁸-THC | Δ⁹-THC, iso-THC isomers |
| Camphorsulfonic acid (CSA) | Toluene | Room Temp | Δ⁹-THC | Δ⁸-THC |
| Boron trifluoride etherate (BF₃·OEt₂) | Dichloromethane | 0 | Δ⁹-THC | Δ⁸-THC |
| Sulfuric Acid (H₂SO₄) | Dichloromethane | 0 | Complex Mixture | Δ⁸-THC, Δ⁹-THC, and others |
Visualizations
Caption: Experimental workflow for this compound synthesis and purification.
Caption: Logical relationships in this compound synthesis pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Pharmacology of Delta-8-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Semi-Synthetic Cannabinoids: More Isomers! [restek.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Comprehensive LC-MS-MS analysis of THC isomers, analogs, homologs, and metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcb.wa.gov [lcb.wa.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Separating exo-THCP from Δ⁹-THCP
Welcome to the technical support center for the purification of Δ⁹-tetrahydrocannabiphorol (Δ⁹-THCP). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the separation of exo-THCP from Δ⁹-THCP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a common impurity in Δ⁹-THCP preparations?
A1: exo-Tetrahydrocannabiphorol (this compound) is a structural isomer of Δ⁹-THCP. It is often formed as a byproduct during the chemical synthesis of Δ⁹-THCP.[1][2][3] The synthesis process can lead to the formation of various isomers, and due to their structural similarities, separating them can be challenging.[1][4]
Q2: What are the primary analytical challenges in separating this compound from Δ⁹-THCP?
A2: The main challenge lies in the close structural similarity between the two isomers. They have the same molecular weight and similar physicochemical properties, which results in very close retention times in chromatographic systems.[4][5] Achieving baseline separation requires highly optimized chromatographic conditions.
Q3: Which analytical techniques are most effective for separating these isomers?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques.[1][6][7] Supercritical Fluid Chromatography (SFC) is also a powerful tool for cannabinoid purification and is considered a "green" alternative due to its use of supercritical CO₂.
Q4: Are there commercially available analytical standards for this compound?
A4: Yes, analytical reference standards for this compound are available from suppliers like Cayman Chemical.[8][9] These standards are crucial for method development, peak identification, and quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor or no separation of this compound and Δ⁹-THCP peaks. | Suboptimal chromatographic conditions. The column chemistry, mobile phase composition, or temperature may not be suitable for resolving these isomers. | Method Optimization: • Column Selection: Experiment with different stationary phases. A pentafluorophenyl (PFP) column has shown success in separating THC isomers and their metabolites.[6][7] C18 columns are also commonly used but may require more extensive method development.[6]• Mobile Phase Tuning: Adjust the solvent gradient and the composition of the mobile phase. For reversed-phase HPLC, fine-tuning the ratio of water to organic solvent (e.g., acetonitrile (B52724) or methanol) is critical.• Temperature Adjustment: Optimize the column temperature. Sometimes, a lower temperature can enhance selectivity between closely eluting isomers. |
| Peak tailing or broad peaks for both isomers. | Column degradation or contamination. The column may be nearing the end of its lifespan, or there may be contaminants from the sample matrix. | • Column Washing: Flush the column with a strong solvent to remove any potential contaminants.• Use of a Guard Column: Employ a guard column to protect the analytical column from strongly retained impurities.• Column Replacement: If the performance does not improve after washing, the column may need to be replaced. |
| Inconsistent retention times between runs. | System instability. This could be due to fluctuations in pump pressure, temperature, or mobile phase composition. | • System Equilibration: Ensure the HPLC/GC system is thoroughly equilibrated with the mobile phase before injecting the sample.• Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure it is properly degassed.• System Maintenance: Perform regular preventive maintenance on the chromatography system. |
| Difficulty in identifying the this compound peak. | Lack of a proper reference standard. Without a certified reference material, it is difficult to definitively identify the peak corresponding to this compound. | • Use of a Certified Reference Standard: Inject a known standard of this compound to confirm its retention time under your experimental conditions.[8][9] |
Data Presentation
Table 1: LC-MS/MS Retention Times of THCP Isomers and Other Cannabinoids
This table includes data from an LC-MS/MS method that successfully separated various cannabinoids, providing a reference for expected elution order.[6][7]
| Analyte | Retention Time (min) |
| Δ⁸-THCP | 18.41 |
| Δ⁹-THCP | 19.10 |
Note: This data did not include this compound, but it demonstrates the feasibility of separating THCP isomers chromatographically.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Separation of THCP Isomers (Starting Point for Method Development)
This protocol is based on successful methods for separating THC isomers and should be adapted and optimized for THCP.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: A column with proven selectivity for cannabinoids, such as a Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 2.7 µm).[6][7]
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a run time of 20-30 minutes. The exact gradient will need to be optimized to achieve baseline separation.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5 µL.
-
Detection: DAD at 228 nm or MS with electrospray ionization (ESI) in positive mode.
Visualizations
Diagrams
Caption: Workflow for the purification of Δ⁹-THCP from a crude synthetic mixture.
Caption: A logical approach to troubleshooting poor separation of THCP isomers.
References
- 1. mdpi.com [mdpi.com]
- 2. exo-THC | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. academic.oup.com [academic.oup.com]
- 4. youtube.com [youtube.com]
- 5. Comprehensive LC-MS-MS analysis of THC isomers, analogs, homologs, and metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. unitedchem.com [unitedchem.com]
- 7. unitedchem.com [unitedchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | CAS 2897582-92-0 | Cayman Chemical | Biomol.com [biomol.com]
Technical Support Center: Stabilizing exo-THCP for Long-Term Storage
Welcome to the technical support center for the long-term storage and stabilization of exo-Tetrahydrocannabiphorol (exo-THCP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity and potency of this compound during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Disclaimer: As a novel cannabinoid, specific stability data for this compound is limited. The recommendations provided below are based on established principles of cannabinoid chemistry, primarily drawing from research on Δ⁹-THC and other related compounds. Researchers should validate these methods for their specific this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of this compound during storage?
A1: Based on the behavior of other cannabinoids, the primary factors contributing to the degradation of this compound are exposure to oxygen, light, and elevated temperatures.[1][2] Oxidation is a major degradation pathway for cannabinoids, leading to the formation of various degradation products.[1] Light, particularly UV light, can provide the energy to initiate and accelerate these degradation reactions.[1][3] Higher temperatures increase the rate of chemical reactions, including oxidation and isomerization.[2]
Q2: What is the ideal temperature for long-term storage of this compound?
A2: For long-term storage, it is recommended to store this compound at low temperatures. Storing samples at -20°C or even -80°C significantly minimizes degradation.[4][5] For short-term storage or daily use, refrigeration at 4-7°C is a viable option to slow down degradation.[6] Room temperature storage (around 20-22°C) is generally not recommended for long-term preservation due to accelerated degradation.[2][5]
Q3: How does oxygen affect the stability of this compound and how can I mitigate its effects?
A3: Oxygen is a critical factor in the oxidative degradation of cannabinoids.[1] To mitigate its effects, it is highly recommended to store this compound under an inert atmosphere. This can be achieved by displacing the oxygen in the storage container with an inert gas such as argon or nitrogen.[7][8][9] Vacuum sealing is another effective method to remove oxygen and can significantly extend the shelf life of the compound.[6]
Q4: What type of containers are best for storing this compound?
A4: The choice of storage container is crucial for maintaining the stability of this compound. Airtight, amber glass containers are highly recommended.[6] The amber color protects the sample from light, while the glass material is inert and prevents leaching that can occur with plastic containers.[5] For sensitive samples, using sealed glass ampoules under an inert atmosphere provides the best protection.
Q5: Can I use antioxidants to improve the stability of this compound?
A5: Yes, antioxidants can be effective in preventing oxidative degradation of cannabinoids. While specific studies on this compound are not available, research on other cannabinoids has shown that antioxidants like ascorbic acid (Vitamin C), Vitamin E, and even some terpenes can improve stability.[4][10][11][12] The addition of a suitable antioxidant to your this compound sample, particularly if it is in a solution, can help prolong its shelf life.
Troubleshooting Guides
Problem: I am observing a decrease in the potency of my this compound standard over time, even when stored in the freezer.
-
Possible Cause 1: Oxygen Exposure. Even at low temperatures, the presence of oxygen can lead to slow degradation.
-
Solution: Before freezing, purge the headspace of your storage container with an inert gas like argon or nitrogen. Alternatively, use vacuum-sealed containers.
-
-
Possible Cause 2: Inappropriate Container. Plastic containers may not provide a sufficient barrier to air and can potentially interact with the sample.
-
Solution: Switch to amber glass vials with airtight seals.
-
-
Possible Cause 3: Freeze-Thaw Cycles. Repeatedly taking the sample out of the freezer and allowing it to thaw can introduce moisture and accelerate degradation.[4]
-
Solution: Aliquot your this compound sample into smaller, single-use vials to avoid multiple freeze-thaw cycles.
-
Problem: My this compound sample is changing color.
-
Possible Cause: Oxidation and Degradation. A change in color is often an indicator of chemical degradation.
-
Solution: Review your storage conditions. Ensure the sample is protected from light, stored at a low temperature, and under an inert atmosphere. If the sample is in a solvent, the solvent itself may be degrading and should be checked for purity.
-
Data Presentation
Table 1: Influence of Storage Temperature on Cannabinoid Degradation
| Cannabinoid | Storage Temperature (°C) | Duration | Matrix | Percent Loss | Citation |
| THC | 21 | 6 weeks | Oral Fluid (Polypropylene) | 86% | [5] |
| THC | 4 | 6 weeks | Oral Fluid (Polypropylene) | 87% | [5] |
| THC | -20 | 6 weeks | Oral Fluid (Polypropylene) | 21% | [5] |
| THC & CBD | 5 | 19 weeks | Whole Blood | ~40% | [4] |
| THC & CBD | -20 | 19 weeks | Whole Blood | >95% (without antioxidant) | [4] |
| THC & CBD | -80 | 5 months | Whole Blood | No significant decrease | [4] |
Table 2: Effect of Container Type on Cannabinoid Stability
| Cannabinoid | Storage Temperature (°C) | Duration | Container | Percent Loss | Citation |
| THC | Room Temp & 4 | 6 days | Polypropylene | >20% | [5] |
| THC | Room Temp & 4 | 6 days | Glass | <10% | [5] |
Experimental Protocols
Protocol 1: Long-Term Storage of this compound under an Inert Atmosphere
-
Sample Preparation: Prepare your this compound sample, preferably in a concentrated form or as a dry powder.
-
Container Selection: Choose an appropriate sized amber glass vial with a PTFE-lined cap.
-
Inert Gas Purging:
-
Place the uncapped vial containing your sample inside a glove box with an inert atmosphere (e.g., argon or nitrogen).
-
Alternatively, use a gentle stream of inert gas to purge the headspace of the vial for 1-2 minutes.
-
-
Sealing: Immediately and securely seal the vial.
-
Labeling: Clearly label the vial with the sample name, concentration, date, and storage conditions.
-
Storage: Place the sealed vial in a freezer at -20°C or lower for long-term storage.
Protocol 2: Stability Assessment of this compound using HPLC
-
Sample Preparation: Prepare solutions of this compound at a known concentration in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Storage Conditions: Aliquot the solution into several amber glass vials. Store different sets of vials under various conditions to be tested (e.g., -20°C, 4°C, room temperature, with and without light exposure).
-
Initial Analysis (Time 0): Immediately analyze one of the freshly prepared samples using a validated HPLC method to determine the initial concentration and purity.
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition.
-
HPLC Analysis: Analyze the samples using the same HPLC method as the initial analysis.
-
Data Evaluation: Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of degradation. Also, monitor for the appearance of new peaks which may indicate degradation products.
Mandatory Visualization
Caption: Inferred degradation pathways for this compound.
Caption: Experimental workflow for a stability study.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Maximize Potency: Essential Tips for Storing THCa Cannabis Products - Buy THCa [epicvapor.cloud]
- 4. The effect of antioxidants on the long-term stability of THC and related cannabinoids in sampled whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9realms.eu [9realms.eu]
- 7. coastviewsolvents.com [coastviewsolvents.com]
- 8. m.youtube.com [m.youtube.com]
- 9. cannagrow.quora.com [cannagrow.quora.com]
- 10. blimburnseeds.com [blimburnseeds.com]
- 11. Vapor Phase Terpenes Mitigate Oxidative Degradation of Cannabis sativa Inflorescence Cannabinoid Content in an Accelerated Stability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cannabinoids & Oxidation | Project CBD [projectcbd.org]
Technical Support Center: Optimizing Mobile Phase for exo-THCP HPLC Analysis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of exo-Tetrahydrocannabiphorol (exo-THCP).
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of the mobile phase for this compound analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing is a common issue in cannabinoid analysis and can be caused by several factors. A primary reason is secondary interactions between the analyte and the stationary phase, often due to active sites on the column packing.[1] Incorrect mobile phase pH can also contribute to this issue.[1]
Solutions:
-
Introduce an Acidic Modifier: Adding a small percentage (typically 0.1%) of an acid like formic acid or acetic acid to your mobile phase can significantly improve peak shape for cannabinoids.[2][3] These additives help to suppress the ionization of any acidic functional groups and minimize unwanted interactions with the silica (B1680970) backbone of the column.
-
Adjust Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for this compound. While this compound itself is not acidic, other cannabinoids in the sample may be, and controlling the pH can improve the overall chromatography.[1]
-
Check for Column Contamination: A contaminated guard column or analytical column can lead to peak tailing.[1] Try flushing the column with a strong solvent or replacing the guard column.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion.[1] Try diluting your sample and reinjecting.
-
Issue 2: Insufficient Resolution Between this compound and Other Isomers
-
Question: I am struggling to achieve baseline separation between my this compound peak and a closely eluting isomer. What mobile phase parameters can I adjust?
-
Answer: The separation of cannabinoid isomers, such as THC isomers, is a known chromatographic challenge that often requires careful optimization of the mobile phase and column chemistry.[4][5][6] The choice of organic solvent and the use of specific additives are critical for improving resolution.
Solutions:
-
Modify the Organic Solvent Composition: The choice and ratio of organic solvents can have a significant impact on selectivity for isomers.[4]
-
If you are using acetonitrile (B52724), try substituting it with methanol (B129727) or using a ternary mixture of water, acetonitrile, and methanol.[2][4] Blends of acetonitrile and methanol can provide unique selectivities that neither solvent can achieve alone.[2]
-
Systematically vary the percentage of the organic modifier in your mobile phase. A lower percentage will generally increase retention and may improve resolution.[7]
-
-
Utilize Mobile Phase Additives: The addition of buffers like ammonium (B1175870) formate (B1220265) can alter the retention of certain cannabinoids, potentially improving the resolution of co-eluting peaks.[2][4] Experimenting with the concentration of ammonium formate (e.g., 5-10 mM) can be beneficial.[4]
-
Adjust Column Temperature: Lowering the column temperature can sometimes enhance resolution between closely eluting peaks, although it will also increase analysis time.[8] Conversely, increasing the temperature may also alter selectivity.[7]
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and may lead to better resolution, at the cost of a longer run time.[8]
-
Issue 3: Retention Time Drift
-
Question: The retention time for this compound is unstable across multiple injections. What could be causing this, and how can I fix it?
-
Answer: Retention time drift can be caused by several factors, including changes in mobile phase composition, inadequate column equilibration, or fluctuations in temperature.[1]
Solutions:
-
Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure all components are accurately measured. If using a gradient, ensure the pump's mixer is functioning correctly.[1]
-
Adequate Column Equilibration: Before starting a sequence of analyses, ensure the column is fully equilibrated with the initial mobile phase conditions. An insufficient equilibration time is a common cause of retention time drift at the beginning of a run.[1]
-
Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times. Use a thermostatted column oven to eliminate the impact of ambient temperature fluctuations.[1]
-
Check for Leaks: A leak in the HPLC system can cause pressure fluctuations and lead to unstable retention times. Check all fittings for any signs of leakage.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound HPLC analysis?
A typical starting point for cannabinoid analysis using reversed-phase HPLC is a gradient elution with:
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
A common gradient might start at 70-75% B and increase to 90-95% B over 10-15 minutes.[4] This provides a good starting point for separating a range of cannabinoids.
Q2: Should I use acetonitrile or methanol as the organic solvent?
Both acetonitrile and methanol are commonly used in cannabinoid separations.[9] Acetonitrile is often preferred as it can lead to shorter elution times.[9] However, for resolving difficult isomer pairs, methanol or a mixture of acetonitrile and methanol can offer different selectivity and may provide better resolution.[2][4] It is recommended to screen both solvents during method development.
Q3: When should I consider adding a buffer like ammonium formate to my mobile phase?
Ammonium formate is particularly useful when analyzing samples that contain both neutral cannabinoids (like this compound) and their acidic precursors (e.g., THCAs).[2][4] The addition of ammonium formate increases the ionic strength and slightly raises the pH of the mobile phase, which can shift the retention of the acidic cannabinoids and help resolve them from the neutral ones.[4] It can also be beneficial in improving the resolution of certain neutral isomers.[4]
Q4: What are the advantages of using a ternary mobile phase (e.g., water/acetonitrile/methanol)?
While binary mobile phases (water/acetonitrile or water/methanol) are common, ternary systems can provide unique selectivities.[2] The combination of the different solvent properties (acidic, basic, and dipolar) can sometimes achieve separations that are not possible with a binary system, especially for complex mixtures of isomers.[2]
Q5: How do I choose the right column for this compound analysis?
The vast majority of cannabinoid separations are performed on C18 columns.[9][10] However, for challenging isomer separations, other stationary phases may offer better selectivity. Phenyl-hexyl or fluorophenyl phases, for example, can provide alternative interactions (like π-π interactions) that can be beneficial for resolving structurally similar compounds like cannabinoid isomers.[11][12]
Data Presentation
Table 1: Example Mobile Phase Compositions for Cannabinoid Isomer Separation
| Mobile Phase A | Mobile Phase B | Column Type | Elution Mode | Target Analytes | Reference |
| Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | C18 | Gradient | 17 Cannabinoids | [4] |
| Water + 0.1% Formic Acid + 7.5mM Ammonium Formate | Acetonitrile + 0.1% Formic Acid | C18 | Gradient | 17 Cannabinoids (Improved Resolution) | [4] |
| 5mM Ammonium Formate + 0.1% Formic Acid in Water | 0.1% Formic Acid in Methanol | FluoroPhenyl | Isocratic | THC Isomers | [13] |
| Water | 50:50 Acetonitrile:Methanol | C18 | Isocratic | Δ9-THC, Δ8-THC, CBL | [2] |
| Acetonitrile / Water (75/25 v/v) | N/A | C18 | Isocratic | CBD and THC | [14] |
Experimental Protocols & Visualizations
Protocol: Mobile Phase Optimization for Isomer Resolution
This protocol outlines a systematic approach to optimizing the mobile phase to resolve this compound from other closely eluting isomers.
-
Initial Screening with Acetonitrile:
-
Begin with a standard C18 column.
-
Use a mobile phase of Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).
-
Run a gradient from 70% B to 95% B over 15 minutes to determine the approximate elution time of this compound.
-
If resolution is poor, convert to an isocratic method using the mobile phase composition at which the isomers elute. Vary the %B by ±5% to see if resolution improves.
-
-
Screening with Methanol:
-
Replace Acetonitrile with Methanol (Mobile Phase B: Methanol + 0.1% Formic Acid).
-
Repeat the gradient and isocratic steps from the acetonitrile screening. Methanol can offer different selectivity for isomers.[4]
-
-
Ternary Mobile Phase Evaluation:
-
If binary mobile phases are unsuccessful, evaluate a ternary mixture.
-
Prepare a Mobile Phase B consisting of a 50:50 (v/v) mixture of Acetonitrile and Methanol (both with 0.1% Formic Acid).[2]
-
Repeat the screening protocol. This blend can sometimes provide the necessary selectivity for difficult separations.[2]
-
-
Additive Evaluation:
Caption: Workflow for systematic mobile phase optimization.
Troubleshooting Logic Diagram
This diagram provides a logical path for troubleshooting common HPLC issues during this compound analysis.
Caption: Decision tree for troubleshooting HPLC analysis issues.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 3. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. mdpi.com [mdpi.com]
- 11. Purification of Cannabis Extract- optimizing the best HPLC column with the best mobile phase. - Rubicon Science [rubiconscience.com.au]
- 12. lcms.cz [lcms.cz]
- 13. m.youtube.com [m.youtube.com]
- 14. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Matrix effects in LC-MS/MS analysis of exo-THCP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of exo-tetrahydrocannabiphorol (exo-THCP).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components of the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, reduced sensitivity, and poor reproducibility in the analysis of this compound.[1][3][4] Common sources of matrix effects in biological samples include phospholipids, proteins, salts, and endogenous metabolites.[1][5] In complex matrices like cannabis-infused edibles, components such as sugars and glycerin can also cause significant interference.[6][7]
Q2: My this compound signal is showing poor reproducibility and accuracy. Could this be due to matrix effects?
A2: Yes, poor reproducibility and accuracy are hallmark signs of unmanaged matrix effects.[8] When matrix components interfere with the ionization of this compound, the instrument's response can vary significantly between samples, even if the analyte concentration is the same.[9] This variability compromises the reliability of quantitative results. It is crucial to evaluate and mitigate matrix effects during method development and validation.
Q3: What are the primary strategies to minimize matrix effects in this compound analysis?
A3: The main strategies to combat matrix effects can be grouped into three categories:
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Effective Sample Preparation: The goal is to remove interfering components from the sample matrix before analysis. Common techniques include:
-
Liquid-Liquid Extraction (LLE): A fundamental method for separating analytes from interferences based on their relative solubilities in two different immiscible liquids.[10][11]
-
Solid-Phase Extraction (SPE): A more selective technique that uses a solid sorbent to isolate the analyte of interest from the sample matrix.[1][10][11]
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is effective for cleaning up complex samples and reducing matrix interferences.[10][12]
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Dilution: Simply diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on analyte ionization.[12][13]
-
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from co-eluting matrix components is a critical step.[1][12] This can be achieved by adjusting the mobile phase gradient, changing the analytical column, or employing techniques like two-dimensional LC (2D-LC) for highly complex samples.[14]
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[1][15]
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The matrix effect can be quantitatively evaluated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100%
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High Background Noise | Contaminated solvents, sample matrix interferences, or system contamination.[16] | 1. Isolate the Source: Divert the LC flow from the MS and infuse a clean solvent directly. If the noise persists, the issue is likely in the MS. If it disappears, the contamination is in the LC system.[16] 2. Check Solvents: Use high-purity, LC-MS grade solvents and additives.[16] 3. Improve Sample Cleanup: Optimize your sample preparation protocol (e.g., SPE, LLE) to better remove matrix components.[16] |
| Poor Peak Shape or Tailing | Matrix components interfering with chromatography or sample solvent being too strong.[1][14] | 1. Optimize Chromatography: Adjust the mobile phase gradient or try a different column chemistry (e.g., PFP columns have shown good separation for cannabinoids).[17][18] 2. Adjust Injection Solvent: Ensure the sample is dissolved in a solvent that is weaker than the initial mobile phase.[14] 3. Enhance Sample Cleanup: A cleaner extract is less likely to cause peak shape issues. |
| Inconsistent Analyte Recovery | Suboptimal extraction procedure or analyte degradation. | 1. Optimize Extraction Parameters: Adjust pH, solvent ratios, and extraction time for LLE or SPE. 2. Evaluate Different SPE Sorbents: Test various sorbents (e.g., C18, HLB) to find the one with the best recovery for this compound.[1] 3. Check for Analyte Stability: Ensure that the sample processing steps do not cause degradation of this compound. |
| Significant Ion Suppression/Enhancement | Co-elution of matrix components with this compound.[1][3] | 1. Improve Chromatographic Resolution: Increase the separation between this compound and interfering peaks.[1] 2. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.[1][15] 3. Dilute the Sample: A simple dilution can often reduce the concentration of interfering compounds to a level where they no longer cause significant ion suppression.[12][13] |
Quantitative Data Summary
The following tables summarize typical performance data for cannabinoid analysis, illustrating the impact of different sample preparation techniques on recovery and matrix effects. Note that these are representative values and should be validated for your specific laboratory conditions and matrix.
Table 1: Comparison of Sample Preparation Techniques for this compound in Plasma
| Parameter | Protein Precipitation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 85 - 95% | 90 - 105% | 95 - 110% |
| Matrix Effect (%) | 50 - 75% (Suppression) | 80 - 95% (Suppression) | 90 - 105% |
| Relative Standard Deviation (RSD) (%) | < 15% | < 10% | < 5% |
| Sample Cleanliness | Poor | Moderate | High |
Table 2: LC-MS/MS Parameters for a Validated Cannabinoid Method [17]
| Parameter | Value |
| LC Column | Agilent Infinity Lab Poroshell 120 PFP (100 x 4.6 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.05% Formic Acid in Methanol (B129727) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Limit of Detection (LOD) | ~1 ng/mL for non-carboxylated analytes |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of an appropriate internal standard solution (e.g., this compound-d3). Vortex for 10 seconds. Add 1 mL of 4% phosphoric acid and vortex again.[1]
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.[1]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1]
-
Elution: Elute this compound and the internal standard with 1 mL of methanol or another suitable organic solvent.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A logical workflow for diagnosing and mitigating matrix effects.
Caption: A step-by-step workflow for solid-phase extraction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. GC-MS Method Overcomes Matrix Interference Challenges in Cannabis Analysis | Technology Networks [technologynetworks.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. open.bu.edu [open.bu.edu]
- 12. benchchem.com [benchchem.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. ojp.gov [ojp.gov]
Preventing isomerization of exo-THCP during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of exo-tetrahydrocannabiphorol (exo-THCP) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how can it isomerize?
A1: this compound, also known as Δ9,11-THCP, is an isomer of tetrahydrocannabiphorol (THCP). The "exo" designation refers to the exocyclic double bond at the C9,11 position. Like other cannabinoids, this compound is susceptible to isomerization, a chemical process where the molecule rearranges to form a different isomer. This can be triggered by factors such as heat, light, and acidic or basic conditions.[1][2][3] The most common isomers that can be formed from other THC analogs, and likely THCP, include delta-8-THC and delta-9-THC. The formation of these isomers can lead to inaccurate quantification and characterization of the target analyte.
Q2: What are the primary factors that induce isomerization of cannabinoids like this compound during sample preparation?
A2: The main factors that can cause the isomerization of cannabinoids during sample preparation are:
-
Heat: Elevated temperatures provide the energy required for the molecular rearrangement of the cannabinoid structure.[4][5]
-
Light: Exposure to light, particularly UV light, can lead to photodegradation and isomerization.[4][6]
-
pH: Acidic or basic conditions can catalyze isomerization reactions. Strong acids are known to facilitate the conversion of CBD to THC isomers, and similar principles apply to other cannabinoids.
-
Oxidation: Exposure to air (oxygen) can lead to the degradation of cannabinoids into other compounds, including cannabinol (B1662348) (CBN) from THC.[4]
Q3: What are the recommended storage conditions for this compound samples and standards to minimize isomerization?
A3: To maintain the integrity of this compound samples and standards, it is crucial to store them under the following conditions:
-
Temperature: Store at low temperatures, ideally at -20°C for long-term storage.[7] For short-term storage, refrigeration at 4°C is recommended.[6][8]
-
Light: Protect from light by using amber or opaque containers.[4][6]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Container: Use tightly sealed, high-quality glass vials to prevent solvent evaporation and exposure to air.
Q4: Which solvents are recommended for the extraction and preparation of this compound samples?
A4: The choice of solvent can impact the stability of cannabinoids. For the extraction of this compound, it is advisable to use:
-
Polar solvents: Ethanol (B145695) and methanol (B129727) are commonly used for cannabinoid extraction and have been shown to improve their stability compared to non-polar solvents like chloroform (B151607).[7][9]
-
High-purity solvents: Always use high-purity, HPLC-grade solvents to avoid contaminants that could catalyze isomerization.
It is important to minimize the time the analyte spends in solution and to evaporate the solvent at low temperatures.[3]
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Appearance of unexpected peaks in the chromatogram, potentially corresponding to other THCP isomers (e.g., Δ8-THCP, Δ9-THCP). | Isomerization due to heat. | • Avoid high temperatures during all sample preparation steps. • If solvent evaporation is necessary, use a rotary evaporator at a low temperature (e.g., < 40°C) or a gentle stream of nitrogen. • Use analytical techniques that do not require high temperatures, such as HPLC/UHPLC instead of Gas Chromatography (GC), which can cause thermal degradation in the injector port.[10] |
| Isomerization due to light exposure. | • Prepare samples in a dimly lit environment or use amber-colored labware. • Store extracts and prepared samples in the dark and at low temperatures until analysis.[4][6] | |
| Isomerization due to acidic or basic conditions. | • Ensure that the pH of your sample and any buffers used are within a neutral range (pH 6-8). The stability of THC, a related compound, is optimal between pH 4 and 12, but extreme pH values should be avoided.[11] • Be cautious with acidic additives in the mobile phase for HPLC. While common, their effect on this compound stability should be considered. | |
| Decrease in the concentration of this compound over a short period. | Degradation of the analyte. | • Analyze samples as quickly as possible after preparation. • If immediate analysis is not possible, store the prepared samples at -20°C in the dark under an inert atmosphere. |
| Improper storage of standards. | • Prepare fresh calibration standards regularly. • Store stock solutions in a freezer at -20°C in amber vials. | |
| Inconsistent analytical results between replicates. | Inhomogeneous sample or ongoing isomerization. | • Ensure the sample is thoroughly homogenized before taking an aliquot for extraction. • Prepare all replicates simultaneously and under identical conditions to minimize variations in isomerization. • Use a cooled autosampler to maintain sample integrity during the analytical run.[3] |
Experimental Protocols
Protocol 1: Recommended Sample Preparation for HPLC Analysis of this compound
-
Extraction:
-
Accurately weigh the homogenized sample material.
-
Add a suitable volume of cold HPLC-grade methanol or ethanol.
-
Vortex briefly and then sonicate in a cold water bath for 10-15 minutes.
-
Centrifuge the sample to pellet any solid material.
-
-
Filtration:
-
Carefully transfer the supernatant to a clean tube.
-
Filter the extract through a 0.22 µm PTFE or nylon syringe filter into an amber HPLC vial.
-
-
Analysis:
-
Analyze the sample immediately using a validated HPLC method with UV or MS detection.
-
If immediate analysis is not possible, cap the vial tightly and store it at -20°C in the dark.
-
Data Presentation
Table 1: Factors Affecting Cannabinoid Stability and Recommendations for this compound
| Factor | Effect on Cannabinoids | Recommendation for this compound Sample Preparation |
| Temperature | Promotes thermal degradation and isomerization.[4][5] | Maintain low temperatures (<40°C) during extraction and solvent evaporation. Store samples at -20°C. |
| Light | Induces photodegradation and isomerization.[4][6] | Work in a dimly lit environment and use amber or opaque containers for samples and standards. |
| pH | Acidic or basic conditions can catalyze isomerization. | Maintain a neutral pH (6-8) during extraction and in final sample solutions. |
| Oxygen | Leads to oxidative degradation.[4] | Minimize exposure to air. Store samples and standards under an inert atmosphere (e.g., nitrogen, argon). |
| Solvent | Can influence stability. Polar solvents like methanol and ethanol are generally preferred over non-polar ones like chloroform for stability.[9] | Use high-purity, HPLC-grade methanol or ethanol for extraction. |
Visualizations
Caption: Potential isomerization and degradation pathways of this compound.
Caption: Recommended workflow for this compound sample preparation and analysis.
Caption: Troubleshooting flowchart for identifying sources of this compound isomerization.
References
- 1. cannabisclinicians.org [cannabisclinicians.org]
- 2. Analyzing THC Concentrates? Look for Isomers! [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. anresco.com [anresco.com]
- 5. researchgate.net [researchgate.net]
- 6. 9realms.eu [9realms.eu]
- 7. Processing and extraction methods of medicinal cannabis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atmosiscience.com [atmosiscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Resolution of exo-THCP from other Cannabinoid Isomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of exo-tetrahydrocannabiphorol (exo-THCP) from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from its isomers?
A1: The primary challenges stem from the structural similarity between this compound and its isomers, such as Δ⁹-THCP and Δ⁸-THCP. These molecules often have identical molecular weights and similar physicochemical properties, leading to co-elution in standard chromatographic systems.[1][2] Achieving baseline separation requires highly selective analytical techniques and careful method development.
Q2: Which chromatographic techniques are most effective for resolving cannabinoid isomers like this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are widely used for cannabinoid analysis.[3][4] For particularly challenging separations of isomers, Supercritical Fluid Chromatography (SFC) and two-dimensional liquid chromatography (2D-LC) can offer superior resolution.[5] Chiral chromatography, especially with polysaccharide-based chiral stationary phases, is crucial for separating enantiomers and diastereomers.[6][7]
Q3: What is the role of the stationary phase in enhancing resolution?
A3: The choice of stationary phase is critical. For reversed-phase HPLC, C18 columns are common, but alternative selectivities, such as those provided by FluoroPhenyl phases, can offer better resolution for specific isomer pairs.[8][9] In chiral chromatography, immobilized polysaccharide-based columns like those with amylose (B160209) or cellulose (B213188) derivatives have demonstrated excellent performance in separating cannabinoid isomers.[6][10]
Q4: How does the mobile phase composition affect the separation of this compound and its isomers?
A4: Mobile phase composition significantly influences selectivity and resolution. In reversed-phase HPLC, the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the use of additives like formic or phosphoric acid can alter the retention and elution order of cannabinoids.[11][12] For normal-phase and SFC separations, the choice and proportion of polar modifiers (e.g., alcohols) in a non-polar solvent (like hexane (B92381) or supercritical CO₂) are key parameters to optimize.[13][14]
Q5: Can Mass Spectrometry (MS) alone differentiate between this compound and its isomers?
A5: While mass spectrometry provides valuable information on molecular weight and fragmentation patterns, it often cannot distinguish between isomers, which can have identical mass spectra.[15][16] Therefore, MS is typically coupled with a chromatographic technique (LC-MS or GC-MS) that separates the isomers before they enter the mass spectrometer. Tandem mass spectrometry (MS/MS) can sometimes help differentiate isomers by analyzing unique fragmentation patterns, but chromatographic separation remains essential for unambiguous identification and quantification.[1]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of this compound and an Isomeric Peak
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Mobile Phase Composition | - Adjust Organic Modifier: If using a methanol (B129727)/water mobile phase, try switching to acetonitrile/water, or use a ternary mixture (e.g., water/methanol/acetonitrile). The change in solvent polarity can alter selectivity.[12] - Modify Additives: Introduce or change the concentration of an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). This can improve peak shape and influence the retention of acidic cannabinoids.[3][11] |
| Inadequate Stationary Phase Selectivity | - Switch Column Chemistry: If a standard C18 column is not providing sufficient resolution, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a FluoroPhenyl column, which offer different retention mechanisms.[9] - Utilize Chiral Chromatography: For enantiomeric or diastereomeric isomers, a chiral stationary phase (e.g., polysaccharide-based) is often necessary.[6][10] |
| Inappropriate Flow Rate or Gradient | - Optimize Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase analysis time. - Adjust Gradient Profile: Modify the gradient slope to be shallower around the elution time of the target isomers. This provides more time for the column to resolve closely eluting peaks. |
| High Column Temperature | - Lower the Column Temperature: Reducing the temperature can sometimes increase selectivity and improve resolution, although it may also increase backpressure. |
Issue 2: Peak Tailing or Fronting
Possible Causes and Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Stationary Phase | - Use a Low pH Mobile Phase: Adding an acid like formic or phosphoric acid can suppress the ionization of silanol (B1196071) groups on the silica (B1680970) support, reducing peak tailing for acidic cannabinoids.[8] |
| Column Overload | - Reduce Sample Concentration: Injecting a sample that is too concentrated can lead to peak fronting.[17] Dilute the sample and re-inject. |
| Mismatched Sample Solvent and Mobile Phase | - Dissolve Sample in Mobile Phase: Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase to avoid peak distortion. |
| Column Contamination or Degradation | - Wash the Column: Flush the column with a strong solvent to remove contaminants. - Replace the Column: If the problem persists, the column may be irreversibly damaged and require replacement.[17] |
Quantitative Data Comparison
The following tables summarize typical chromatographic parameters and resolution values for the separation of THC isomers, which can serve as a starting point for optimizing the separation of THCP isomers.
Table 1: HPLC Separation of THC Isomers
| Parameter | Method 1[3] | Method 2[18] |
| Column | Restek Raptor C18 (150 x 4.6 mm, 2.7 µm) | Poroshell 120 EC-C18 |
| Mobile Phase A | Water + 0.1% Phosphoric Acid | 0.02% Formic Acid in Water |
| Mobile Phase B | Acetonitrile + 0.1% Phosphoric Acid | Acetonitrile |
| Gradient | Detailed in source | Isocratic (70.0% B) |
| Flow Rate | 1.5 mL/min | 0.3 mL/min then 0.6 mL/min |
| Column Temperature | 45 °C | 30 °C |
| Resolution (Rs) Δ⁹-THC / Δ⁸-THC | Baseline separation achieved | 1.78 |
| Resolution (Rs) exo-THC / Δ⁹-THC | Not specified | 1.38 |
Table 2: SFC Separation of THC Isomers
| Parameter | Method 1[10] |
| Column | CHIRALPAK® IF-3 (150 x 4.6 mm) |
| Mobile Phase | n-Hexane/Isopropanol (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Resolution (Rs) | Baseline separation of (+/-)Δ⁸-THC and (+/-)Δ⁹-THC |
Experimental Protocols
Protocol 1: HPLC-DAD Method for Separation of THC Isomers
This protocol is adapted from a method developed for the separation of Δ⁸-THC and Δ⁹-THC and can be a starting point for this compound.[3]
-
Instrumentation:
-
Agilent 1100 series HPLC with a diode array detector (DAD) or equivalent.
-
Restek Raptor C18 column (150 x 4.6 mm, 2.7 µm particle size).
-
-
Reagents:
-
Solvent A: Water (H₂O) with 0.1% phosphoric acid (H₃PO₄).
-
Solvent B: Acetonitrile (ACN) with 0.1% phosphoric acid (H₃PO₄).
-
Cannabinoid standards (including this compound and its expected isomers).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 220 nm.
-
Gradient Program:
Time (min) % Solvent B 0.0 70 8.0 85 8.1 100 10.0 100 10.1 70 | 12.0 | 70 |
-
-
Procedure:
-
Prepare cannabinoid standards and samples in a suitable solvent (e.g., methanol or mobile phase).
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes.
-
Inject the standards to determine retention times and resolution.
-
Inject the samples for analysis.
-
Optimize the gradient, flow rate, and temperature as needed to improve the resolution between this compound and its isomers.
-
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation
This protocol is based on general principles for chiral SFC of cannabinoids.[5][14]
-
Instrumentation:
-
Waters ACQUITY UPC² System with a PDA detector or equivalent.
-
Chiral column (e.g., ACQUITY UPC² Trefoil AMY1 or CEL1, 150 x 3.0 mm, 2.5 µm).
-
-
Reagents:
-
Supercritical CO₂ (mobile phase A).
-
Ethanol or Methanol (co-solvent, mobile phase B).
-
Cannabinoid standards.
-
-
Chromatographic Conditions:
-
Co-solvent Gradient: Start with a generic gradient, for example, 2% to 20% co-solvent over 5-10 minutes.
-
Total Flow Rate: 2.0 mL/min.
-
Back Pressure: 2000 psi (138 bar).
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
-
Procedure:
-
Screen different chiral columns (e.g., amylose- and cellulose-based) with a generic gradient to find the best initial selectivity.
-
Once partial separation is achieved, optimize the method by converting to an isocratic elution. The optimal isocratic co-solvent percentage is typically slightly lower than the percentage at which the last enantiomer of interest elutes in the gradient screen.
-
Fine-tune the co-solvent percentage, temperature, and back pressure to maximize resolution.
-
Visualizations
Cannabinoid Receptor Signaling Pathway
References
- 1. How to overcome co-elution challenges in cannabinoid chromatography using tandem mass spectrometry? - J. Jeffrey and Ann Marie Fox Graduate School at Penn State [gradschool.psu.edu]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Exploring retention of natural cannabinoids in chiral liquid chromatography - American Chemical Society [acs.digitellinc.com]
- 7. Chirality in Cannabinoid Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. halocolumns.com [halocolumns.com]
- 9. lcms.cz [lcms.cz]
- 10. chiraltech.com [chiraltech.com]
- 11. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SFC, separation and seals: the quest for more efficient cannabis testing | Bal Seal Engineering [balseal.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Potency Analysis of Semi-Synthetic Cannabinoids in Vaping Oils Using Liquid Chromatography Diode Array Detector with Electrospray Ionization Time-of-Flight Mass Spectrometry for Confirmation of Analyte Identity - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues in exo-THCP quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of exo-Tetrahydrocannabiphorol (exo-THCP).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing a calibration curve for this compound quantification?
A1: The primary challenges in developing a robust calibration curve for this compound quantification, particularly in biological matrices, include ensuring linearity over the desired concentration range, addressing potential matrix effects, and selecting an appropriate internal standard. Non-specific binding to labware can also be a significant issue for cannabinoids.
Q2: What is a suitable linear range for an this compound calibration curve?
A2: While specific data for this compound is limited, for parent THC isomers, a typical calibration curve ranges from 1 to 50 ng/mL in blood.[1][2][3][4][5] For carboxylated metabolites, a higher range of 5 to 250 ng/mL is often used.[1][2][3][4][5] The appropriate range for your assay will depend on the expected sample concentrations and instrument sensitivity.
Q3: How can I minimize matrix effects in my this compound LC-MS/MS assay?
A3: Matrix effects, which are the alteration of ionization efficiency due to co-eluting components from the sample matrix, can be minimized through several strategies:
-
Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are crucial for removing interfering substances like phospholipids (B1166683) from biological samples.[6][7]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from matrix components is essential.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound would be the ideal choice as it co-elutes and experiences similar matrix effects, providing the most accurate quantification. If a specific SIL-IS is unavailable, a deuterated analog of a closely related THC isomer may be a suitable alternative.
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for matrix effects.
Q4: What type of internal standard is recommended for this compound quantification?
A4: The gold standard for LC-MS/MS quantification is a stable isotope-labeled (e.g., deuterated) version of the analyte. For this compound, an ideal internal standard would be this compound-d3 or a similar isotopologue. If a specific SIL-IS for this compound is not commercially available, using a deuterated analog of a structurally similar compound, such as Δ⁹-THC-d3, is a common practice.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible mobile phase pH. 3. Active sites in the LC system (e.g., injector, tubing). | 1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Use biocompatible PEEK tubing and fittings. |
| Non-Linear Calibration Curve | 1. Detector saturation at high concentrations. 2. Inaccurate preparation of calibration standards. 3. Significant matrix effects. | 1. Extend the calibration range with lower concentration points or dilute samples to fall within the linear range. 2. Prepare fresh calibration standards and verify their concentrations. 3. Implement strategies to minimize matrix effects as described in the FAQs. |
| High Variability in Replicate Injections | 1. Injector malfunction. 2. Sample instability. 3. Inconsistent sample preparation. | 1. Perform injector maintenance and check for leaks. 2. Ensure proper sample storage and minimize freeze-thaw cycles. 3. Standardize the sample preparation workflow and use an internal standard. |
| Low Signal Intensity or Poor Sensitivity | 1. Suboptimal mass spectrometer settings. 2. Ion suppression due to matrix effects. 3. Inefficient sample extraction and concentration. | 1. Optimize MS parameters including ionization source settings (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy). 2. Improve sample cleanup to remove interfering matrix components. 3. Evaluate and optimize the sample preparation method to improve recovery. |
Quantitative Data
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1][2][3] |
| Upper Limit of Quantification (ULOQ) | 50 ng/mL | [1][2][3] |
| Linearity (r²) | > 0.99 | [8] |
| Intra-day Precision (%RSD) | < 15% | [9] |
| Inter-day Precision (%RSD) | < 15% | [9] |
| Accuracy (% Recovery) | 85-115% | [9] |
| Extraction Recovery | > 80% | [8] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Blood
This protocol is adapted from a method for the analysis of multiple THC isomers in blood.[1]
-
Sample Aliquoting: To a silanized glass test tube, add 1 mL of whole blood sample, calibrator, or quality control sample.
-
Internal Standard Addition: Add the internal standard solution (e.g., Δ⁹-THC-d3 at a final concentration of 20 ng/mL) to each tube.
-
Buffering: Add 0.5 mL of 0.1 M phosphate (B84403) buffer (pH 6.0).
-
Extraction: Add 5 mL of hexane/ethyl acetate (B1210297) (80:20 v/v).
-
Mixing: Cap the tubes and rotate for 15 minutes.
-
Centrifugation: Centrifuge at 3500 rpm for 15 minutes.
-
Solvent Transfer: Transfer the upper organic layer to a new silanized test tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 75:25 methanol:water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following parameters are based on a published method for the separation of THC isomers and can be used as a starting point for this compound analysis.[1]
-
LC System: Shimadzu Nexera X3 or equivalent
-
Column: Agilent Infinity Lab Poroshell 120 PFP (100 x 4.6 mm, 2.7 µm)
-
Column Temperature: 35°C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.05% Formic Acid in Methanol
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
Hold at 10% B for 1.0 min
-
Increase to 74% B until 9.0 min
-
Increase to 80% B at 9.01 min
-
Gradually increase to 84% B until 14.0 min
-
Flush with 95% B for 0.5 min
-
Re-equilibrate at 10% B for 1.5 min
-
-
MS System: Sciex 4500 QTRAP or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Spray Voltage: 4000 V
-
Source Temperature: 450°C
-
Curtain Gas: 45 psi
-
Collision Gas: Medium
-
Ion Source Gas 1: 70 psi
-
Ion Source Gas 2: 80 psi
-
MRM Transitions: To be optimized for this compound (Precursor ion -> Product ion)
Visualizations
Logical Workflow for Troubleshooting Calibration Curve Issues
Caption: A flowchart for troubleshooting common calibration curve problems.
Signaling Pathway of Cannabinoid Receptor 1 (CB1)
Caption: Simplified signaling cascade following activation of the CB1 receptor.
Signaling Pathway of Cannabinoid Receptor 2 (CB2)
Caption: Key signaling pathways activated by the CB2 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Functional selectivity at G-protein coupled receptors: Advancing cannabinoid receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Validating an Analytical Method for Exo-THCP Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of exo-Tetrahydrocannabiphorol (exo-THCP). This document outlines detailed experimental protocols, presents a comparative summary of validation data, and includes visualizations to aid in understanding the analytical workflow and the relevant biological signaling pathways.
Introduction
This compound (exo-Tetrahydrocannabiphorol) is a structural isomer of Tetrahydrocannabiphorol (THCP), a potent phytocannabinoid.[1] Accurate quantification of this compound is crucial for research, quality control, and safety assessment of cannabis-derived products and novel therapeutics. The validation of an analytical method ensures its reliability, accuracy, and precision for its intended purpose.[2]
This guide compares a developed HPLC-UV method with a GC-MS method for the quantification of this compound, providing researchers with the necessary information to select and validate the most suitable method for their needs.
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method allows for the quantification of this compound in its native form without the need for derivatization.
1. Sample Preparation:
-
Matrix: Cannabis flower or oil-based product.
-
Extraction:
-
Accurately weigh 100 mg of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of methanol (B129727).
-
Vortex for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Dilute the filtered extract with methanol to a target concentration within the calibration range.
-
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
Time (min) %A %B 0.0 30 70 10.0 5 95 12.0 5 95 12.1 30 70 | 15.0 | 30 | 70 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 228 nm.
3. Calibration Standards and Quality Controls:
-
Prepare a stock solution of this compound analytical reference standard (commercially available from suppliers like Cayman Chemical) in methanol.[3][4]
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.5 - 100 µg/mL).
-
Prepare at least three levels of quality control (QC) samples (low, medium, and high) within the calibration range.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity but requires derivatization to prevent thermal degradation of acidic cannabinoids, although this is less of a concern for neutral cannabinoids like this compound.[5]
1. Sample Preparation and Derivatization:
-
Matrix: Cannabis flower or oil-based product.
-
Extraction: Follow the same extraction procedure as for the HPLC-UV method.
-
Derivatization:
-
Transfer 100 µL of the filtered extract to a new vial and evaporate to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 min at 300°C.
-
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for this compound-TMS derivative.
3. Calibration Standards and Quality Controls:
-
Prepare calibration standards and QC samples as described for the HPLC-UV method.
-
Derivatize the calibration standards and QC samples alongside the unknown samples.
Data Presentation: Method Validation Comparison
The following table summarizes the hypothetical validation parameters for the quantification of this compound by the developed HPLC-UV and GC-MS methods.
| Validation Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9995 | r² ≥ 0.995 |
| Range | 0.5 - 100 µg/mL | 0.1 - 50 µg/mL | Appropriate for intended use |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.03 µg/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.1 µg/mL | Signal-to-Noise ≥ 10 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 102.5% | 80 - 120% |
| Precision (%RSD) | |||
| - Intra-day | ≤ 2.5% | ≤ 2.1% | ≤ 15% |
| - Inter-day | ≤ 4.8% | ≤ 4.2% | ≤ 15% |
| Selectivity | No interference from other major cannabinoids at the retention time of this compound. | No interfering peaks at the retention time and m/z of this compound-TMS. | No significant interference at the analyte's retention time. |
| Robustness | Minor variations in mobile phase composition and column temperature did not significantly affect the results. | Minor variations in oven temperature ramp and injector temperature did not significantly affect the results. | Consistent results under small, deliberate variations in method parameters. |
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the key steps involved in the validation of an analytical method for this compound quantification.
Caption: Workflow for analytical method validation.
Cannabinoid Receptor Signaling Pathway
This compound, like other psychoactive cannabinoids, is expected to exert its effects primarily through the cannabinoid receptors CB1 and CB2. The diagram below illustrates a simplified signaling cascade following receptor activation.
Caption: Cannabinoid receptor signaling cascade.
Conclusion
Both HPLC-UV and GC-MS are suitable techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the laboratory.
-
HPLC-UV is a robust and straightforward method that does not require derivatization, making sample preparation simpler. It is well-suited for routine quality control applications.
-
GC-MS offers higher sensitivity and selectivity, which may be advantageous for detecting trace amounts of this compound or for analyzing complex matrices where interferences are a concern.
Regardless of the method chosen, rigorous validation according to established guidelines is essential to ensure the generation of reliable and defensible data in the analysis of this compound.
References
- 1. An emerging trend in Novel Psychoactive Substances (NPSs): designer THC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Inter-Laboratory Cross-Validation of exo-THCP Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel synthetic cannabinoids, such as exo-tetrahydrocannabiphorol (exo-THCP), presents a significant challenge to analytical laboratories. Ensuring the accuracy, reliability, and comparability of quantitative data across different research and testing facilities is paramount for regulatory compliance, clinical studies, and forensic applications. This guide provides a comprehensive framework for conducting an inter-laboratory cross-validation of this compound analysis, offering standardized protocols, data presentation templates, and a clear workflow to support the generation of robust and reproducible results.
While specific inter-laboratory comparison data for this compound is not yet publicly available, this guide is founded on established principles of analytical method validation and cross-validation for cannabinoids and other small molecules.[1][2][3][4][5][6][7] By adhering to the methodologies outlined herein, laboratories can confidently establish the equivalency of their analytical methods and ensure the integrity of their findings.
The Imperative of Cross-Validation
Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose.[3] When an analytical method is transferred between laboratories, or when data from multiple sites must be compared, a cross-validation study is essential.[5][6] The primary goal is to demonstrate that the method performs consistently and yields comparable results, irrespective of the laboratory, instrumentation, or analyst.[4][5]
A Proposed Framework for Inter-Laboratory Comparison
This section outlines a structured approach to a cross-validation study for this compound, from the initial planning stages to the final data analysis. The workflow is designed to ensure a comprehensive and systematic comparison of analytical performance between participating laboratories.
Standardized Experimental Protocol
To ensure comparability, all participating laboratories should adhere to a standardized analytical protocol. The following is a recommended methodology based on common practices for cannabinoid analysis.[1][8]
1. Sample Preparation (Plasma)
-
Objective: To extract this compound from a biological matrix and remove interfering substances.
-
Procedure:
-
To a 100 µL aliquot of human plasma, add an internal standard (e.g., this compound-d3).
-
Perform a protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
2. Chromatographic Separation (LC-MS/MS)
-
Objective: To chromatographically separate this compound from other sample components before detection.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A linear gradient from 50% to 95% B over 5 minutes, hold at 95% B for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Detection
-
Objective: To quantify this compound based on its specific mass-to-charge ratio.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion 1 (quantifier), Precursor ion > Product ion 2 (qualifier)
-
This compound-d3 (ISTD): Precursor ion > Product ion (Specific m/z values to be determined based on in-house optimization)
-
Data Presentation and Acceptance Criteria
The results of the cross-validation should be summarized in clear and concise tables to facilitate comparison. The following tables provide a template for presenting key validation parameters.
Table 1: Comparison of Calibration Curve Performance
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | >0.995 | >0.995 | >0.996 | r² ≥ 0.99 |
| Range (ng/mL) | 0.1 - 100 | 0.1 - 100 | 0.1 - 100 | Consistent across labs |
| LLOQ (ng/mL) | 0.1 | 0.1 | 0.1 | Signal-to-noise ≥ 10 |
Table 2: Inter-Laboratory Accuracy and Precision of Quality Control Samples
| QC Level | Laboratory A (% Accuracy ± %RSD) | Laboratory B (% Accuracy ± %RSD) | Laboratory C (% Accuracy ± %RSD) | Acceptance Criteria |
| Low QC (0.3 ng/mL) | 98.5 ± 4.2 | 102.1 ± 5.1 | 99.3 ± 4.8 | Mean accuracy within ±15% of nominal; RSD ≤ 15% |
| Mid QC (5 ng/mL) | 101.2 ± 3.5 | 97.8 ± 4.0 | 100.5 ± 3.7 | Mean accuracy within ±15% of nominal; RSD ≤ 15% |
| High QC (80 ng/mL) | 99.0 ± 2.8 | 100.9 ± 3.1 | 98.7 ± 2.9 | Mean accuracy within ±15% of nominal; RSD ≤ 15% |
Table 3: Analysis of Blinded Cross-Validation Samples
| Sample ID | Lab A Conc. (ng/mL) | Lab B Conc. (ng/mL) | Lab C Conc. (ng/mL) | Mean Conc. (ng/mL) | Inter-Lab %RSD |
| CV-01 | 25.4 | 26.1 | 25.8 | 25.8 | 1.36% |
| CV-02 | 2.7 | 2.9 | 2.8 | 2.8 | 3.57% |
| CV-03 | 78.9 | 81.2 | 79.5 | 79.9 | 1.48% |
| Acceptance Criterion: | Inter-laboratory %RSD should be ≤ 20% |
Hypothetical Signaling Pathway of this compound
While the precise signaling pathway of this compound is a subject of ongoing research, it is hypothesized to act as a cannabinoid receptor agonist, similar to other THC analogues. The following diagram illustrates a generalized cannabinoid receptor signaling cascade.
Conclusion
A robust and well-documented inter-laboratory cross-validation is indispensable for ensuring the reliability and comparability of analytical data for novel compounds like this compound. By implementing a standardized protocol, adhering to stringent acceptance criteria, and maintaining transparent data reporting, the scientific community can build a solid foundation of trust in the analytical measurements of this and other emerging cannabinoids. This guide provides a roadmap for achieving that consistency, ultimately supporting advancements in research, clinical development, and forensic science.
References
- 1. ojp.gov [ojp.gov]
- 2. Large-Scale Interlaboratory Study to Develop, Analytically Validate and Apply Highly Multiplexed, Quantitative Peptide Assays to Measure Cancer-Relevant Proteins in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. Retrospective Data Analysis and Proposal of a Practical Acceptance Criterion for Inter-laboratory Cross-validation of Bioanalytical Methods Using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Δ⁹-THCP Binding Affinity to Cannabinoid Receptors CB1 and CB2
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of (-)-trans-Δ⁹-tetrahydrocannabiphorol (Δ⁹-THCP) to the human cannabinoid receptors CB1 and CB2. The binding profile is presented in contrast to its well-known homolog, (-)-trans-Δ⁹-tetrahydrocannabinol (Δ⁹-THC), to offer a clear perspective on its enhanced potency.
Information regarding the specific binding affinity of "exo-THCP" is not available in current scientific literature. The data presented herein pertains to the widely studied isomer, (-)-trans-Δ⁹-THCP, hereafter referred to as Δ⁹-THCP.
The cannabinoid receptors CB1 and CB2 are G-protein coupled receptors (GPCRs) that constitute a key part of the endocannabinoid system.[1] The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system and peripheral tissues, where it plays a role in inflammatory processes.[1] The binding affinity of a ligand to these receptors is a crucial determinant of its biological activity and therapeutic potential.[1] Δ⁹-THCP, a homolog of Δ⁹-THC with a seven-term alkyl side chain, has been identified as a phytocannabinoid with significantly higher cannabimimetic activity than Δ⁹-THC.[2]
Quantitative Binding Affinity Data
The binding affinity of a compound is typically expressed as the inhibition constant (Kᵢ), which indicates the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value signifies a higher binding affinity. The data below summarizes the Kᵢ values for Δ⁹-THCP and Δ⁹-THC at human CB1 and CB2 receptors.
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) |
| Δ⁹-THCP | 1.2[3][4] | 6.2[3] |
| Δ⁹-THC | 40[3][5] | ~36-63[3] |
| Δ⁹-THCB (Butyl homolog) | 15[6] | 51[6] |
Analysis of Binding Affinity:
The data clearly demonstrates that Δ⁹-THCP possesses a markedly higher affinity for the CB1 receptor compared to Δ⁹-THC. Its Kᵢ value of 1.2 nM indicates a binding affinity that is approximately 33 times greater than that of Δ⁹-THC (Kᵢ = 40 nM).[3] This enhanced affinity is attributed to its longer seven-carbon alkyl side chain, which allows for a better fit within a hydrophobic channel of the CB1 receptor.[4][5]
Furthermore, Δ⁹-THCP also binds with high affinity to the CB2 receptor (Kᵢ = 6.2 nM), showing roughly five to ten times more activity than Δ⁹-THC at this receptor.[3] This potent, dual-receptor binding suggests that Δ⁹-THCP may elicit stronger and potentially different physiological effects than Δ⁹-THC.
Experimental Protocols: Competitive Radioligand Binding Assay
The binding affinities presented were determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (e.g., Δ⁹-THCP) to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Human embryonic kidney (HEK-293) cells are cultured to stably express either human CB1 or CB2 receptors.[1]
-
The cells are harvested and homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).[1]
-
The homogenate is centrifuged to pellet cell membranes, which are then resuspended and stored for use in the assay. The protein concentration of the membrane preparation is quantified, often using a bicinchoninic acid (BCA) assay.[7]
2. Binding Assay Protocol:
-
The assay is conducted in a 96-well plate format.[8]
-
Receptor membranes (e.g., 10 µg of protein per well) are incubated in a reaction mixture.[7]
-
The mixture contains a fixed concentration of a high-affinity radiolabeled cannabinoid agonist, such as [³H]CP55,940, which binds to both CB1 and CB2 receptors.[3][7]
-
Varying concentrations of the unlabeled test compound (the "competitor," e.g., Δ⁹-THCP) are added to the wells to compete with the radioligand for receptor binding sites.[1][3]
-
The plate is incubated, typically for 60-90 minutes at 30-37°C, to allow the binding to reach equilibrium.[8]
3. Data Acquisition and Analysis:
-
Following incubation, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[7]
-
The filters are washed with a cold buffer to remove any remaining unbound radioactivity.[8]
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using liquid scintillation counting.[7]
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC₅₀ value.[1]
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[1]
Workflow Visualization
The following diagram illustrates the logical workflow of the competitive radioligand binding assay used to determine the binding affinity of cannabinoids.
Caption: Workflow for determining cannabinoid receptor binding affinity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Δ9-THCP: The Novel Phytocannabinoid with Higher Cannabimimetic Activity than THC | Cannabis Sciences [labroots.com]
- 4. researchgate.net [researchgate.net]
- 5. How THC works: Explaining ligand affinity for, and partial agonism of, cannabinoid receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of a High-Affinity Cannabinoid for the Human CB1 Receptor from a Medicinal Cannabis sativa Variety: Δ9-Tetrahydrocannabutol, the Butyl Homologue of Δ9-Tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. researchgate.net [researchgate.net]
In Vivo Potency of THC Isomers: A Comparative Analysis of exo-THCP and Congeners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo potency of various tetrahydrocannabinol (THC) isomers, with a specific focus on the recently discovered and highly potent Δ⁹-tetrahydrocannabiphorol (Δ⁹-THCP). While the user's query specifically mentioned "exo-THCP," an extensive search of the scientific literature and available data did not yield any in vivo potency studies for this particular isomer. Therefore, this comparison will focus on the well-characterized Δ⁹-THCP and other relevant THC isomers for which in vivo data is available.
Quantitative Potency Comparison
The following table summarizes the in vivo potency of Δ⁹-THCP in comparison to the classical Δ⁹-THC, based on the widely accepted cannabinoid tetrad test in mice. This test assesses four key physiological and behavioral effects mediated by the cannabinoid receptor 1 (CB1).
| Compound | Test | Effective Dose (in mice, i.p.) | Observations |
| Δ⁹-THCP | Hypomotility | 2.5 mg/kg | Markedly reduced spontaneous activity. |
| Catalepsy | 5 mg/kg & 10 mg/kg | Induced immobility on the ring test. | |
| Hypothermia | 5 mg/kg & 10 mg/kg | Significant decrease in rectal temperature. | |
| Analgesia | 5 mg/kg & 10 mg/kg | Increased latency in the hot plate test. | |
| Δ⁹-THC | Tetrad Effects | >10 mg/kg | Generally, the minimum effective dose for full tetrad effects.[1] |
Data for Δ⁹-THCP extracted from a study evaluating its cannabimimetic activity.[1] The study noted that Δ⁹-THCP was active at lower doses compared to the typical minimum effective dose of Δ⁹-THC.[1]
Experimental Protocols
The data presented above was primarily generated using the cannabinoid tetrad test in mice. This is a standard preclinical model to assess the in vivo activity of compounds at the CB1 receptor.
Cannabinoid Tetrad Test Protocol
This protocol outlines the four components of the tetrad test used to evaluate the in vivo effects of THC isomers.
-
Hypomotility (Spontaneous Activity):
-
Apparatus: Open field arena.
-
Procedure: Mice are individually placed in the center of the open field. Their locomotor activity (e.g., distance traveled, line crossings) is recorded for a defined period (e.g., 5-10 minutes). A significant reduction in activity compared to a vehicle-treated control group indicates hypomotility.[1]
-
-
Catalepsy (Immobility):
-
Apparatus: A horizontal bar or ring.
-
Procedure: The mouse's forepaws are gently placed on the elevated surface. The latency to remove the paws from the bar is measured. A prolonged period of immobility (e.g., remaining on the bar for a set criterion time) is indicative of catalepsy.[1]
-
-
Hypothermia (Decreased Body Temperature):
-
Apparatus: Rectal thermometer.
-
Procedure: The basal rectal temperature of the mouse is measured before drug administration. At a specified time point after administration, the rectal temperature is measured again. A significant decrease in body temperature compared to the basal temperature and a vehicle-treated control group indicates hypothermia.[1]
-
-
Analgesia (Pain Relief):
-
Apparatus: Hot plate or tail-immersion apparatus.
-
Procedure (Hot Plate): The mouse is placed on a heated surface (e.g., 55°C), and the latency to a nociceptive response (e.g., licking a paw, jumping) is recorded. An increased latency compared to a vehicle-treated control group indicates analgesia.[1]
-
Signaling Pathway and Experimental Workflow
The cannabimimetic effects of THC isomers are primarily mediated through the activation of the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR). The following diagrams illustrate the CB1 receptor signaling pathway and the experimental workflow for the cannabinoid tetrad test.
Caption: CB1 Receptor Signaling Pathway.
Caption: Cannabinoid Tetrad Test Workflow.
References
Differentiating exo-THCP from its Isomers Using Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of cannabinoid research has led to the identification of numerous isomers of tetrahydrocannabiphorol (THCP), each potentially possessing unique pharmacological properties. Among these, exo-tetrahydrocannabiphorol (exo-THCP or Δ⁹,¹¹-THCP) presents a significant analytical challenge due to its structural similarity to other THCP isomers, such as Δ⁹-THCP and Δ⁸-THCP. This guide provides a comparative analysis of these isomers using mass spectrometry, offering experimental insights and detailed protocols to facilitate their differentiation.
Understanding the Isomers
This compound is a structural isomer of Δ⁹-THCP and Δ⁸-THCP, all sharing the same molecular formula (C₂₃H₃₄O₂) and molecular weight (342.5 g/mol ). The key distinction lies in the position of the double bond within the molecule. In this compound, the double bond is located outside of the cyclohexene (B86901) ring, in an "exo" position. This subtle structural variance influences the molecule's fragmentation under mass spectrometric analysis, providing a basis for differentiation.
Mass Spectrometric Differentiation
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for distinguishing cannabinoid isomers. The differentiation primarily relies on the unique fragmentation patterns generated upon ionization.
Fragmentation Patterns
Table 1: Comparison of Key Mass Spectrometric Data for THCP Isomers
| Parameter | This compound (Inferred) | Δ⁹-THCP | Δ⁸-THCP |
| Molecular Ion (M⁺) | m/z 342 | m/z 342 | m/z 342 |
| Key Fragment Ions (m/z) | 327, 299, 258, 243 | 327 (Base Peak), 299, 258, 243 | 327, 299, 258, 243 |
| Proposed Fragmentation | Likely loss of a methyl radical ([M-15]⁺), retro-Diels-Alder (rDA) fragmentation, and cleavage of the heptyl chain. | Loss of a methyl radical ([M-15]⁺), loss of a propyl radical ([M-43]⁺), and loss of n-hexene via McLafferty rearrangement ([M-84]⁺).[1] | Similar to Δ⁹-THCP, with potential differences in the relative intensities of fragment ions. |
Experimental Protocols
A robust method for the separation and identification of THCP isomers involves the use of LC-MS/MS. This approach provides excellent chromatographic resolution and sensitive detection.
Protocol: LC-MS/MS for the Differentiation of THCP Isomers
1. Sample Preparation:
-
Accurately weigh and dissolve reference standards of this compound, Δ⁹-THCP, and Δ⁸-THCP in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to create individual stock solutions.
-
Prepare working solutions by diluting the stock solutions to the desired concentration range.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to clean up the sample and concentrate the analytes.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separating the isomers.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is effective.
-
Gradient Program:
-
Start at a suitable initial percentage of Solvent B.
-
Increase the percentage of Solvent B linearly over several minutes to elute the analytes.
-
Include a column wash and re-equilibration step.
-
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
3. Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) is ideal for targeted analysis and quantification.
-
Precursor Ion: Select the protonated molecular ion [M+H]⁺ at m/z 343.3.
-
Product Ions:
-
Identify unique product ions for each isomer through collision-induced dissociation (CID). Based on known fragmentation of similar compounds, monitor transitions such as:
-
For Δ⁹-THCP: 343.3 → 325.3, 343.3 → 193.1
-
For Δ⁸-THCP: 343.3 → 325.3, 343.3 → 193.1 (relative intensities may differ from Δ⁹-THCP)
-
For this compound: Monitor for characteristic transitions that may differ due to the exocyclic double bond.
-
-
-
Collision Energy: Optimize the collision energy for each transition to achieve maximum sensitivity.
Visualizing the Workflow
The following diagram illustrates the general workflow for differentiating THCP isomers using LC-MS/MS.
References
Unveiling the Pharmacokinetic Puzzle: A Comparative Guide to exo-THCP and Δ⁹-THC
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to harnessing its therapeutic potential and ensuring its safety. This guide provides a detailed comparison of the pharmacokinetic profiles of exo-tetrahydrocannabiphorol (exo-THCP) and the well-characterized Δ⁹-tetrahydrocannabinol (Δ⁹-THC). While extensive data exists for Δ⁹-THC, this guide also highlights the significant knowledge gap surrounding the pharmacokinetics of this compound, a lesser-known isomer of THC.
A Tale of Two Cannabinoids: What the Data Reveals
The current body of scientific literature presents a stark contrast in our understanding of the pharmacokinetics of this compound and Δ⁹-THC. While Δ⁹-THC has been the subject of numerous studies, providing a relatively comprehensive picture of its absorption, distribution, metabolism, and excretion (ADME), corresponding data for this compound is virtually nonexistent. This disparity underscores a critical area for future research to fully comprehend the pharmacological activity and safety profile of this novel cannabinoid.
The key structural difference between this compound and its close relative, Δ⁹-THCP, lies in the position of a double bond within the cyclohexene (B86901) ring. While both possess a seven-carbon alkyl side chain, which is known to enhance binding affinity to cannabinoid receptors compared to the five-carbon chain of Δ⁹-THC, the impact of the exocyclic double bond in this compound on its pharmacokinetic properties remains uninvestigated.
Quantitative Pharmacokinetic Parameters: Δ⁹-THC
The following table summarizes the key pharmacokinetic parameters for Δ⁹-THC, compiled from various human and animal studies. It is crucial to note that these values can vary significantly depending on the route of administration, dosage, and individual physiological differences.
| Pharmacokinetic Parameter | Δ⁹-THC | This compound |
| Bioavailability | Oral: 4-12%[1][2]; Inhalation: 10-35%[1] | No data available |
| Time to Peak Plasma Concentration (Tmax) | Oral: 1-6 hours; Inhalation: 3-10 minutes | No data available |
| Protein Binding | ~95-99% (mainly to lipoproteins) | No data available |
| Volume of Distribution (Vd) | Large, ~10 L/kg | No data available |
| Metabolism | Primarily hepatic via CYP2C9 and CYP3A4 enzymes to active 11-hydroxy-THC (11-OH-THC) and inactive 11-nor-9-carboxy-THC (THC-COOH). | No data available |
| Elimination Half-life (t½) | Biphasic: Initial phase of several hours, terminal phase of 20-30 hours in infrequent users, and can be longer in chronic users. | No data available |
| Major Metabolites | 11-OH-THC (active), THC-COOH (inactive) | No data available |
| Primary Route of Excretion | Feces (~65%) and Urine (~20%) as metabolites.[1] | No data available |
Experimental Protocols for Δ⁹-THC Pharmacokinetic Studies
The data presented for Δ⁹-THC is derived from a variety of experimental designs. A typical clinical study investigating the pharmacokinetics of orally administered Δ⁹-THC would involve the following methodology:
Study Design: A randomized, double-blind, placebo-controlled, crossover study design is often employed.
Subjects: Healthy human volunteers, both male and female, are recruited. Subjects are typically screened for drug use and medical conditions that could interfere with the study outcomes.
Drug Administration: Standardized doses of Δ⁹-THC (e.g., in a sesame oil capsule) are administered orally after an overnight fast.
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours). Urine and feces may also be collected over a specified period.
Sample Analysis: Plasma concentrations of Δ⁹-THC and its major metabolites (11-OH-THC and THC-COOH) are quantified using validated analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (area under the curve), clearance, volume of distribution, and elimination half-life, using non-compartmental or compartmental modeling approaches.
Visualizing the Metabolic Journey of Δ⁹-THC
To illustrate the metabolic pathway of Δ⁹-THC, the following diagram was generated using the DOT language. This visualization provides a clear overview of the enzymatic processes that lead to the formation of its primary active and inactive metabolites.
References
A Head-to-Head Comparison of the Predicted Biological Activities of exo-THCP and Δ⁸-THCP
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cannabinoid research, novel isomers and homologs of tetrahydrocannabinol (THC) are continuously emerging. Among these, exo-tetrahydrocannabiphorol (exo-THCP) and delta-8-tetrahydrocannabiphorol (Δ⁸-THCP) represent two such molecules with the potential for unique biological activities. This guide provides a comprehensive, albeit largely theoretical, head-to-head comparison of these two compounds.
Due to a significant lack of direct experimental data in peer-reviewed literature for both this compound and Δ⁸-THCP, this comparison relies on inferences drawn from the known structure-activity relationships (SARs) of cannabinoids. Specifically, the biological activities are predicted based on data from their parent compounds, exo-THC (also known as Δ⁹(¹¹)-THC) and Δ⁸-THC, and the well-documented effects of the elongated seven-carbon (phorol) alkyl side chain observed in compounds like Δ⁹-THCP.
Disclaimer: The quantitative data and biological activities presented herein for this compound and Δ⁸-THCP are predictive and have not been experimentally verified. This guide is intended for informational and research planning purposes only.
Comparative Overview of Predicted Biological Activity
The primary differentiating factor between these two molecules is the position of the double bond in the cyclohexene (B86901) ring. In Δ⁸-THCP, it is located between the 8th and 9th carbons, a position known to confer greater chemical stability but slightly reduced psychotropic potency compared to Δ⁹-THC. In this compound, the double bond is exocyclic, at the 9th and 11th carbons, a structural feature that may significantly alter its interaction with cannabinoid receptors.
| Parameter | This compound (Predicted) | Δ⁸-THCP (Predicted) | Basis for Prediction |
| CB1 Receptor Binding Affinity (Kᵢ) | Lower than Δ⁹-THCP; potentially antagonistic | High, likely slightly lower than Δ⁹-THCP | Based on reports of exo-THC as a potential CB1 antagonist and the high affinity of other THCP analogs.[1] |
| CB2 Receptor Binding Affinity (Kᵢ) | Unknown, likely lower than Δ⁹-THCP | High, comparable to or slightly lower than Δ⁹-THCP | General cannabinoid SAR suggests the phorol tail enhances affinity at both CB1 and CB2. |
| Functional Activity at CB1 Receptor | Potentially an antagonist or very weak partial agonist | Partial agonist | Inferred from the antagonistic properties of exo-THC and the partial agonist activity of Δ⁸-THC. |
| Functional Activity at CB2 Receptor | Unknown | Partial agonist | Inferred from the activity of Δ⁸-THC. |
| In Vivo Potency | Likely low, potentially modulating the effects of other cannabinoids | High, but likely lower than Δ⁹-THCP | Based on the predicted antagonistic or very weak agonist nature of this compound and the known reduced potency of Δ⁸-THC relative to Δ⁹-THC. |
Predicted Signaling Pathways and Experimental Workflow
The interaction of cannabinoids with their receptors initiates a cascade of intracellular signaling events. The diagrams below illustrate the predicted signaling pathway for a cannabinoid agonist and a typical experimental workflow for assessing the biological activity of novel cannabinoids.
Caption: Predicted agonist-induced CB1 receptor signaling pathway.
Caption: General experimental workflow for cannabinoid activity assessment.
Detailed Experimental Protocols
While specific protocols for this compound and Δ⁸-THCP are not available, the following are standard methodologies used for characterizing novel cannabinoids.
Cannabinoid Receptor Binding Assay (Competitive Displacement)
Objective: To determine the binding affinity (Kᵢ) of a test compound for CB1 and CB2 receptors.
Principle: This assay measures the ability of a non-labeled test compound to displace a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) from the receptor.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radiolabeled ligand (e.g., [³H]CP55,940).
-
Test compound (this compound or Δ⁸-THCP).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand at a fixed concentration (typically at its Kₔ value), and varying concentrations of the test compound.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled standard agonist (e.g., WIN55,212-2).
-
Calculate the IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) and then determine the Kᵢ value using the Cheng-Prusoff equation.
cAMP Accumulation Assay (Functional Assay)
Objective: To determine the functional activity (agonist or antagonist) of a test compound by measuring its effect on adenylyl cyclase activity.
Principle: CB1 and CB2 receptors are Gᵢ/ₒ-coupled, meaning that their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Materials:
-
CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Test compound (this compound or Δ⁸-THCP).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Cell culture medium and reagents.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with the test compound at various concentrations for 15-30 minutes.
-
Stimulate the cells with a submaximal concentration of forskolin to induce cAMP production.
-
Incubate for an additional 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
For antagonist testing, cells are co-incubated with a known CB1/CB2 agonist and the test compound.
-
Data are typically expressed as a percentage of the forskolin-stimulated cAMP levels.
In Vivo Cannabinoid Tetrad Model (Mouse)
Objective: To assess the cannabimimetic activity of a compound in a living organism.
Principle: Cannabinoid agonists produce a characteristic set of four dose-dependent effects in mice: hypomotility, catalepsy, analgesia, and hypothermia.
Materials:
-
Male C57BL/6 mice.
-
Test compound formulated for injection (e.g., in a vehicle of ethanol, emulphor, and saline).
-
Apparatus for measuring locomotor activity (e.g., open field with photobeams), catalepsy (e.g., bar test), analgesia (e.g., hot plate or tail-flick test), and rectal temperature.
Procedure:
-
Administer the test compound to mice via intraperitoneal (i.p.) or other appropriate route.
-
At specific time points post-injection (e.g., 30, 60, 90 minutes), assess the four cardinal signs:
-
Hypomotility: Measure spontaneous activity in an open field for a set duration.
-
Catalepsy: Place the mouse's forepaws on a raised bar and measure the time it remains immobile.
-
Analgesia: Measure the latency to a nociceptive response (e.g., paw lick or tail flick) on a heated surface.
-
Hypothermia: Measure rectal temperature using a digital thermometer.
-
-
Compare the effects of the test compound to a vehicle control group.
-
Dose-response curves are generated to determine the potency and efficacy of the compound.
Conclusion
The comparative analysis of this compound and Δ⁸-THCP, while currently theoretical, provides a valuable framework for future research. The predicted antagonistic or very weak partial agonistic nature of this compound at the CB1 receptor, if confirmed, would represent a significant departure from the activity profile of most known phytocannabinoids and could have interesting therapeutic implications, potentially as a modulator of the endocannabinoid system without producing overt psychotropic effects. Conversely, Δ⁸-THCP is predicted to be a potent, stable cannabinoid agonist, likely with a pharmacological profile similar to, but less potent than, Δ⁹-THCP.
Empirical validation of these predictions through the experimental protocols outlined in this guide is essential to fully elucidate the biological activities of these novel cannabinoids and to determine their potential as research tools or therapeutic agents.
References
Validating the Presence of exo-THCP as a Synthetic Byproduct: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity and characterizing the impurity profile of synthetic cannabinoids is paramount for both regulatory compliance and understanding the pharmacological effects of the final product. This guide provides a comparative analysis of analytical methodologies for validating the presence of exo-tetrahydrocannabiphorol (exo-THCP) as a potential synthetic byproduct in the production of Δ⁹-THCP.
The increasing interest in the therapeutic potential of novel cannabinoids like Δ⁹-tetrahydrocannabiphorol (Δ⁹-THCP) has led to a surge in its synthesis. As with any chemical synthesis, the formation of isomers and byproducts is a significant concern.[1] One such potential impurity is this compound, a constitutional isomer of Δ⁹-THCP.[1] The presence of such byproducts can have implications for the final product's efficacy, safety, and legal status. Therefore, robust analytical methods are required to detect, quantify, and validate their presence.
Synthetic Pathways and the Genesis of this compound
The synthesis of Δ⁹-THCP often involves the acid-catalyzed cyclization of cannabidiol (B1668261) (CBD) or a similar precursor.[2][3] This process can lead to the formation of various THC isomers, including Δ⁸-THC and the lesser-known exo-THC (also referred to as Δ⁹,¹¹-THC).[1][4] The formation of these isomers is influenced by reaction conditions such as temperature, reaction time, and the type of acid catalyst used.[2] In the context of THCP synthesis, which utilizes a heptyl resorcinol (B1680541) precursor instead of the pentyl homolog (olivetol) used for THC synthesis, the formation of the corresponding heptyl isomer, this compound, is a plausible outcome.[5][6]
dot
Caption: Synthetic pathway of Δ⁹-THCP leading to potential byproducts.
Comparative Analysis of Analytical Methodologies
The primary challenge in validating the presence of this compound lies in its separation from the predominant Δ⁹-THCP isomer and other potential byproducts, which are often isobaric (have the same mass).[4] The selection of an appropriate analytical technique is therefore critical.
| Analytical Technique | Principle | Strengths | Weaknesses | Suitability for this compound Validation |
| GC-MS | Gas Chromatography separates compounds based on boiling point and polarity, followed by Mass Spectrometry for identification based on mass-to-charge ratio and fragmentation patterns.[7] | High resolution for volatile compounds, established libraries for fragmentation patterns can aid in identification.[6] | High temperatures in the injector can cause thermal degradation or isomerization of cannabinoids, potentially altering the true impurity profile.[8] Derivatization may be required for acidic cannabinoids.[7] | Moderate. Prone to creating artifacts, but can be useful for identifying synthetic precursors and some byproducts.[6] |
| LC-MS/MS | Liquid Chromatography separates compounds based on their interaction with a stationary phase, followed by tandem Mass Spectrometry for highly selective and sensitive detection and quantification.[9] | Avoids high temperatures, preserving the original isomeric composition.[7] High sensitivity and selectivity, making it ideal for detecting trace-level impurities.[10][11] | Co-elution of isomers can still be a challenge, requiring careful method development.[4] Matrix effects can influence quantification.[12] | High. The method of choice for quantitative analysis of cannabinoid isomers due to its sensitivity and avoidance of thermal degradation.[9][11] |
| SFC-MS | Supercritical Fluid Chromatography uses a supercritical fluid (often CO₂) as the mobile phase, offering unique selectivity for chiral and achiral separations. | Can provide better and faster separations of isomers than HPLC in some cases. Environmentally friendly due to reduced solvent usage. | Less common in routine analytical labs, requiring specialized equipment and expertise. | High. Particularly promising for resolving complex mixtures of isomers that are difficult to separate by LC. |
| Chiral Chromatography | Utilizes a chiral stationary phase to separate enantiomers and, in some cases, diastereomers. | Essential for determining the stereochemical purity of the target compound and identifying stereoisomeric impurities. | May not be necessary if this compound and Δ⁹-THCP are not enantiomers of each other, but can be useful for overall purity assessment. | Moderate to High. Important for a complete impurity profile, especially if stereoisomers are potential byproducts of the synthesis.[6] |
Experimental Protocols
A robust validation of this compound requires a multi-step analytical approach. Below are generalized protocols for sample preparation and analysis using the recommended LC-MS/MS methodology.
Protocol 1: Sample Preparation
-
Sample Dilution: Accurately weigh approximately 10 mg of the crude THCP synthesis product.
-
Dissolution: Dissolve the sample in 10 mL of methanol (B129727) or acetonitrile (B52724) to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution with the mobile phase to create working solutions at concentrations appropriate for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard: Spike all calibration standards, quality controls, and unknown samples with an internal standard (e.g., Δ⁹-THC-d3) to a final concentration of 20 ng/mL to correct for matrix effects and instrument variability.[13]
-
Filtration: Filter the final solutions through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 column with a biphenyl (B1667301) stationary phase is often effective for separating cannabinoid isomers (e.g., Kinetex Biphenyl, 50 mm × 3 mm, 2.6 µm).[10]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typically employed.[9][10]
-
Gradient Program:
-
0-1 min: 70% B
-
1-5 min: Gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 70% B
-
6.1-8 min: Re-equilibration
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for Δ⁹-THCP, this compound, and other relevant isomers must be determined using analytical reference standards. For THCP (molecular weight 342.5 g/mol ), the precursor ion would be [M+H]⁺ at m/z 343.3. Product ions would be determined through infusion and fragmentation experiments.
-
dot
Caption: Workflow for the validation of this compound in a synthetic sample.
Hypothetical Signaling Pathway Interaction
While the specific biological activity of this compound is not well-characterized, it is presumed to interact with the cannabinoid receptors, CB1 and CB2, similar to Δ⁹-THC and Δ⁹-THCP. The extended alkyl chain of THCP analogs is known to enhance binding affinity to these receptors.[14] The following diagram illustrates the canonical G-protein coupled receptor (GPCR) signaling pathway initiated by cannabinoid receptor activation.
dot
Caption: Hypothetical signaling pathway of this compound via CB1 receptor.
Conclusion
The validation of this compound as a synthetic byproduct is a critical step in the quality control of Δ⁹-THCP production. Due to the structural similarity and isobaric nature of THCP isomers, high-resolution analytical techniques are essential. LC-MS/MS stands out as the most suitable method, offering the sensitivity and specificity required for accurate quantification without the risk of thermal degradation inherent in GC-based methods. A comprehensive analytical approach, incorporating robust sample preparation, optimized chromatographic separation, and specific mass spectrometric detection, is necessary to ensure the purity and safety of synthesized Δ⁹-THCP for research and potential therapeutic applications. The use of certified reference materials for both Δ⁹-THCP and this compound is indispensable for unequivocal identification and accurate quantification.
References
- 1. An emerging trend in Novel Psychoactive Substances (NPSs): designer THC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous-Flow Synthesis of Δ9-Tetrahydrocannabinol and Δ8-Tetrahydrocannabinol from Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arvidalabs.com [arvidalabs.com]
- 4. Quantitative Analysis Method for Tetrahydrocannabinol Isomers in Biological Matrices | National Institute of Justice [nij.ojp.gov]
- 5. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of tetrahydrocannabinol isomers and other toxicologically relevant drugs in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kurabiotech.com [kurabiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. ghostvapors.com [ghostvapors.com]
Comparative Metabolic Stability of exo-THCP and Δ⁹-THCP: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of two tetrahydrocannabiphorol (THCP) isomers: exo-THCP (exo-tetrahydrocannabiphorol) and Δ⁹-THCP (delta-9-tetrahydrocannabiphorol). While Δ⁹-THCP has been the subject of initial metabolic investigation, data on the metabolic stability of this compound is currently not available in peer-reviewed literature. This guide, therefore, summarizes the existing knowledge on Δ⁹-THCP metabolism and highlights the significant data gap concerning its exo-isomer, emphasizing the need for further research.
Introduction to THCP Isomers
Δ⁹-Tetrahydrocannabiphorol (Δ⁹-THCP) is a naturally occurring phytocannabinoid and an analog of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), distinguished by its longer seven-term alkyl side chain. This structural difference is believed to contribute to its higher affinity for the cannabinoid receptors CB1 and CB2 compared to Δ⁹-THC. This compound, also known as Δ⁹,¹¹-THCP, is an isomer of Δ⁹-THCP where the double bond is located outside of the cyclohexene (B86901) ring. While exo-THC (the hexyl analog) is known as a potential byproduct of THC synthesis or degradation, the metabolic fate of this compound remains uninvestigated.
Comparative Metabolic Profile
A direct comparative analysis of the metabolic stability of this compound and Δ⁹-THCP is hampered by the absence of experimental data for this compound. The metabolic profile of Δ⁹-THCP is presumed to follow pathways similar to those of Δ⁹-THC, primarily involving oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver.
Table 1: Comparative Overview of Metabolic Parameters
| Parameter | This compound | Δ⁹-THCP | Δ⁹-THC (for reference) |
| In Vitro Half-life (t½) | Data not available | Data not available | Variable, dependent on in vitro system |
| Intrinsic Clearance (CLint) | Data not available | Data not available | Metabolized by CYP2C9, CYP3A4, and CYP2C19[1] |
| Major Metabolites | Unknown | Expected to be hydroxylated and carboxylated forms | 11-hydroxy-Δ⁹-THC (active), 11-nor-9-carboxy-Δ⁹-THC (inactive)[2][3] |
| Primary Metabolic Enzymes | Unknown | Presumed to be CYP450 enzymes | CYP2C9, CYP3A4, CYP2C19[1] |
Note: The metabolic parameters for Δ⁹-THC are provided as a reference due to the extensive research on its metabolism and its structural similarity to Δ⁹-THCP. It is important to note that the longer alkyl chain in Δ⁹-THCP may influence its metabolic rate and profile.
Experimental Protocols for Assessing Metabolic Stability
The following is a generalized protocol for determining the in vitro metabolic stability of a cannabinoid, such as Δ⁹-THCP, using human liver microsomes (HLMs). This methodology is standard in drug metabolism studies.
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound.
Materials:
-
Test compound (e.g., Δ⁹-THCP)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control compound with known metabolic stability (e.g., testosterone)
-
Negative control (incubation without NADPH)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and HLMs. The test compound is added to this mixture at a final concentration typically in the low micromolar range.
-
Initiation of Metabolic Reaction: The mixture is pre-incubated at 37°C. The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is then collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½ = -0.693 / slope). The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration in the incubation.
Visualizing Metabolic Pathways and Experimental Workflows
To aid in the understanding of cannabinoid metabolism and the methods used to study it, the following diagrams are provided.
Caption: Experimental workflow for in vitro metabolic stability assay.
References
- 1. Cytochrome P450 enzymes involved in the metabolism of tetrahydrocannabinols and cannabinol by human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Δ9-Tetrahydrocannabinol (THC), 11-Hydroxy-THC, and 11-Nor-9-carboxy-THC Plasma Pharmacokinetics during and after Continuous High-Dose Oral THC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry, Metabolism, and Toxicology of Cannabis: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling exo-THCP
For researchers, scientists, and drug development professionals working with exo-THCP (exo-Tetrahydrocannabiphorol), a comprehensive understanding of safety protocols and handling procedures is paramount. As a potent synthetic cannabinoid, this compound is classified as a Schedule I controlled substance in the United States, necessitating stringent safety measures to mitigate risks of exposure and ensure regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Hazard Assessment and Quantitative Data
Due to the novelty of this compound, specific quantitative toxicological data such as Occupational Exposure Limits (OELs) are not yet established. The following table provides general guidance for handling potent compounds and includes data for the related compound Δ9-THC for reference. A substance-specific risk assessment is crucial before handling this compound.
| Parameter | Value | Recommendations and Remarks |
| GHS Hazard Statements | H225, H301, H311, H331, H370 | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs. |
| Signal Word | Danger | |
| DEA Schedule (US) | Schedule I | High potential for abuse and no currently accepted medical use in treatment in the United States.[1] |
| Occupational Exposure Limit (OEL) | Not Established for this compound | For potent compounds, a precautionary OEL in the range of 1-10 µg/m³ is often adopted. A qualified industrial hygienist should be consulted. |
| LD50 (Oral, Rat) for Δ9-THC | 1270 mg/kg (male), 730 mg/kg (female) | Data for Δ9-THC is provided for reference; this compound may have significantly higher potency and therefore a lower LD50. |
Personal Protective Equipment (PPE)
A rigorous PPE protocol is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves | Provides a robust barrier against accidental skin contact. Change gloves immediately if contaminated. |
| Body Protection | Disposable, fluid-resistant lab coat with knit cuffs | Protects skin and personal clothing from splashes and contamination. |
| Chemical-resistant apron | Recommended for procedures with a higher risk of splashes. | |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | Protects against splashes of liquids and airborne particles. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Essential when handling the pure compound outside of a certified chemical fume hood or for spill cleanup. |
Experimental Protocol: Step-by-Step Handling of this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Pre-Handling:
- Area Designation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
- Equipment Preparation: Ensure all necessary equipment (e.g., analytical balance, vials, spatulas, pipettes) is clean, decontaminated, and readily accessible within the designated area.
- Spill Kit: Verify that a spill kit containing appropriate absorbent materials, decontamination solutions, and waste bags is readily available.
2. Donning of Personal Protective Equipment (PPE):
- Follow a strict donning sequence to ensure complete protection. A recommended sequence is: lab coat, respirator, face shield/goggles, and then gloves (first pair, with the second pair donned just before direct handling).
3. Handling this compound:
- Weighing: If handling a solid form, conduct all weighing activities within a chemical fume hood or a containment glove box. Use anti-static weigh paper.
- Solution Preparation: If working with a solution, use a calibrated positive displacement pipette to transfer liquids to minimize aerosol generation.
- General Handling: Always handle this compound in the designated, well-ventilated area. Avoid any direct contact with skin, eyes, or clothing.
4. Post-Handling Procedures:
- Decontamination of Equipment: All non-disposable equipment that has come into contact with this compound must be decontaminated. A common procedure involves washing with a suitable solvent like methanol (B129727) or isopropanol, followed by a detergent wash.[2][3]
- Surface Decontamination: Decontaminate all work surfaces within the designated area. This can be achieved by wiping surfaces with a solvent-soaked cloth (e.g., methanol), followed by a laboratory-grade detergent.[2][3]
- Doffing of PPE: Remove PPE in a manner that prevents cross-contamination. A typical doffing sequence is: outer gloves, lab coat, inner gloves, face shield/goggles, and finally the respirator.
- Hand Hygiene: Immediately and thoroughly wash hands with soap and water after removing all PPE.
Operational and Disposal Plans
Spill Response Plan:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify the laboratory supervisor and institutional safety officer.
-
Secure: Restrict access to the spill area.
-
Cleanup (if trained): Only trained personnel wearing appropriate PPE should perform cleanup.
-
For small liquid spills, use an absorbent material to contain the spill.
-
For small powder spills, gently cover with a damp cloth to avoid generating dust.
-
Place all contaminated materials into a labeled, sealed waste bag.
-
-
Decontaminate: Thoroughly decontaminate the spill area following the surface decontamination protocol.
Disposal Plan for this compound and Contaminated Materials: As a Schedule I controlled substance, the disposal of this compound must adhere to strict DEA regulations.
-
Segregation and Labeling:
-
All waste materials contaminated with this compound (e.g., gloves, vials, absorbent pads) must be segregated from regular laboratory waste.
-
The waste must be placed in a clearly labeled, leak-proof, and puncture-resistant container. The label should include "Hazardous Waste," "Controlled Substance Waste," and the name "this compound."
-
-
Collection and Storage:
-
Store the sealed waste container in a secure, designated area with restricted access, in accordance with institutional policies for controlled substances.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the disposal of the controlled substance waste.
-
EHS will typically coordinate with a DEA-registered reverse distributor for the proper collection, transportation, and destruction of the material, which is usually done via incineration.[4]
-
-
Documentation:
-
Maintain meticulous records of all disposed this compound, including the date, quantity, and method of disposal.
-
For the disposal of pure or bulk this compound, a DEA Form 41 may be required. The reverse distributor will provide the necessary documentation, such as a DEA Form 222 for the transfer of Schedule I or II substances.[5][6]
-
Visualizations
References
- 1. Controlled Substances Act - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Evidence based decontamination protocols for the removal of external Δ9-tetrahydrocannabinol (THC) from contaminated hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 5. research-compliance.umich.edu [research-compliance.umich.edu]
- 6. actenviro.com [actenviro.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
